Product packaging for 2-Ethyl-6-nitroquinolin-4-amine(Cat. No.:CAS No. 1388727-03-4)

2-Ethyl-6-nitroquinolin-4-amine

Número de catálogo: B1429679
Número CAS: 1388727-03-4
Peso molecular: 217.22 g/mol
Clave InChI: ZPLJJBCBWSWICA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Ethyl-6-nitroquinolin-4-amine is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B1429679 2-Ethyl-6-nitroquinolin-4-amine CAS No. 1388727-03-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-ethyl-6-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLJJBCBWSWICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 2-Ethyl-6-nitroquinolin-4-amine (CAS No: 1388727-03-4). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted mass spectrometry data alongside a discussion of expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of structurally related compounds. Detailed, standardized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar quinoline derivatives. A generalized workflow for spectroscopic analysis is also presented.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of an ethyl group at the 2-position, an amine at the 4-position, and a nitro group at the 6-position is expected to significantly influence the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the target compound. This document aims to provide a comprehensive resource on the spectroscopic properties of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted data for this compound (Molecular Formula: C₁₁H₁₁N₃O₂) provides insight into its expected mass-to-charge ratios for various adducts.

AdductPredicted m/z
[M+H]⁺218.09241
[M+Na]⁺240.07435
[M-H]⁻216.07785
[M+NH₄]⁺235.11895
[M+K]⁺256.04829
[M]⁺217.08458
Molecular Weight 217.22

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available in public databases. However, the expected ¹H and ¹³C NMR spectral features can be inferred from the analysis of its constituent parts and related quinoline structures.

Expected ¹H NMR Features:

  • Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons.

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns influenced by the positions of the amine and nitro substituents. The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets).

  • Amine Protons: A broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Features:

  • Ethyl Group: Two signals in the aliphatic region.

  • Quinoline Ring: Nine distinct signals in the aromatic region, with carbons attached to the nitrogen and those influenced by the electron-withdrawing nitro group and electron-donating amine group showing characteristic shifts.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3400 - 3250
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=C Stretch (Aromatic)1600 - 1450
N-O Stretch (Nitro Group)1550 - 1475 (asymmetric)
1360 - 1290 (symmetric)
C-N Stretch1350 - 1250

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).

    • Acquire data in both positive and negative ion modes to observe different adducts.

    • Set the mass range to be wide enough to include the expected molecular ion and potential fragments.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the theoretically calculated values for the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, 2D) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Verification DataProcessing->StructureElucidation Report Technical Report / Publication StructureElucidation->Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. The predicted mass spectrometry data offers valuable information for its identification. The outlined experimental protocols for NMR, IR, and MS provide a clear methodology for researchers to obtain the necessary data for this and other novel quinoline derivatives. The successful application of these techniques is fundamental to advancing research and development in fields that utilize such heterocyclic compounds.

Predicted Biological Activity of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive predictive analysis of the biological activity of the novel chemical entity, 2-Ethyl-6-nitroquinolin-4-amine. In the absence of direct experimental data for this specific molecule, this whitepaper leverages established structure-activity relationships (SAR) of its core chemical moieties: the 4-aminoquinoline scaffold, the 6-nitro functional group, and the 2-ethyl substituent. Through an in-depth review of existing literature on analogous compounds, we predict potential therapeutic applications and toxicological profiles. This analysis is intended to guide future in vitro and in vivo research by hypothesizing its likely mechanisms of action and outlining robust experimental protocols for their validation. All data presented for analogous compounds are summarized in structured tables, and hypothetical experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic compound featuring a quinoline core, a heterocyclic aromatic structure known for its broad pharmacological potential. The quinoline scaffold is present in numerous FDA-approved drugs. The specific substitutions on this core—an amine group at the 4-position, a nitro group at the 6-position, and an ethyl group at the 2-position—are predicted to confer a distinct biological activity profile. 4-Aminoquinolines are well-documented for their antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The presence of a nitro group, particularly on an aromatic ring, is often associated with both therapeutic effects, such as in antimicrobial agents, and potential genotoxicity.[4][5] Substituents at the 2-position of the quinoline ring have been shown to modulate the potency and selectivity of its biological effects.[6][7] This document synthesizes these individual structural contributions to build a predictive model of the compound's overall biological activity.

Predicted Biological Activities

Based on the structure-activity relationships of its constituent parts, this compound is predicted to exhibit two primary, and potentially conflicting, biological activities: anticancer and genotoxic. A secondary, less probable, activity could be antibacterial.

Predicted Anticancer Activity

The 4-aminoquinoline core is a well-established pharmacophore in the development of anticancer agents.[8][9] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[6][10][11] The proposed mechanisms for these anticancer effects are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[8][12] The nitro group may also contribute to anticancer efficacy, as some nitroaromatic compounds have demonstrated tumor cell growth inhibition.[13]

To provide context for the potential potency of this compound, the following table summarizes the in vitro cytotoxic activity of several analogous 4-aminoquinoline and nitroquinoline derivatives against various human cancer cell lines.

Compound Analogue Cancer Cell Line IC50 (µM) Reference
2-phenylquinoline (C-6 substituted)PC3 (Prostate)31.37[6]
2-phenylquinoline (C-6 substituted)HeLa (Cervical)8.3[6]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)Comparable to Cisplatin[10]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231 (Breast)Comparable to Cisplatin[10]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549 (Lung)Comparable to Cisplatin[10]
Pyridin-2-one quinoline derivativeVarious (NCI-60 panel)Broad-spectrum efficacy[12]
2-Styryl-8-hydroxy-quinoline derivativeHeLa (Cervical)2.52[14]
2-Styryl-8-nitro-quinoline derivativeHeLa (Cervical)2.897[14]

This table presents data for structurally related compounds to provide a basis for predicting the potential activity of this compound. IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%.

A plausible mechanism of action for the predicted anticancer activity involves the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to programmed cell death.

Predicted_Apoptosis_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Bax_Bak Bax/Bak Activation Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrial_Stress->Bax_Bak

Figure 1: Predicted Apoptosis Signaling Pathway
Predicted Genotoxic Activity

A significant consideration for any nitroaromatic compound is its potential for genotoxicity.[4] The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can adduct to DNA, leading to mutations.[4] Therefore, it is plausible that this compound could exhibit mutagenic and/or clastogenic effects. Such effects have been observed in other nitroaromatic compounds.[15] This predicted genotoxicity represents a critical safety hurdle that would need to be thoroughly investigated in any drug development program.

Proposed Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a tiered approach to in vitro testing is recommended. The following sections outline detailed methodologies for assessing the predicted anticancer and genotoxic activities.

In Vitro Anticancer Activity Assessment

A comprehensive screening of the compound's anticancer potential should be conducted across a panel of human cancer cell lines representing various tumor types.

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC3 for prostate, HCT116 for colon) are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: The compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

    • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

    • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

The logical flow of this experimental protocol is illustrated in the diagram below.

Anticancer_Screening_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture and Seeding in 96-well Plates Start->Culture Treatment Compound Treatment (Serial Dilutions) Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT MTT Assay for Cell Viability Incubation->MTT Analysis Data Analysis: Calculate IC50 MTT->Analysis Apoptosis Apoptosis Assays (e.g., Annexin V) Analysis->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle End End: Determine Cytotoxicity Profile Apoptosis->End CellCycle->End

Figure 2: In Vitro Anticancer Screening Workflow

3.1.2. Apoptosis and Cell Cycle Analysis

Should the compound demonstrate significant cytotoxicity, further mechanistic studies are warranted.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining can be used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is recommended to evaluate the mutagenic and clastogenic potential of the compound.[16]

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To detect gene mutations (point mutations and frameshift mutations) induced by the compound.

  • Methodology:

    • Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine operon.

    • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

    • Exposure: The bacterial strains are exposed to various concentrations of the compound on agar plates with a minimal amount of histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

3.2.2. In Vitro Mammalian Cell Micronucleus Test

  • Objective: To detect chromosomal damage (clastogenicity or aneugenicity).

  • Methodology:

    • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

    • Treatment: Expose the cells to the compound at various concentrations, with and without metabolic activation (S9).

    • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

    • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

    • Microscopic Analysis: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.

    • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

The following diagram outlines the logical progression for assessing the genotoxic risk of a novel compound.

Genotoxicity_Assessment_Workflow Start Start: Compound of Interest Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Micronucleus In Vitro Mammalian Micronucleus Test Start->Micronucleus Decision1 Mutagenic? Ames->Decision1 Decision2 Clastogenic? Micronucleus->Decision2 Comet In Vitro Comet Assay (Optional) Negative No Genotoxic Potential Observed In Vitro Comet->Negative Decision1->Micronucleus No Positive Genotoxic Potential Identified Decision1->Positive Yes Decision2->Comet No Decision2->Positive Yes End End: Genotoxicity Profile Positive->End Negative->End

Figure 3: Genotoxicity Assessment Workflow

Conclusion and Future Directions

This compound is a novel chemical entity with a predicted biological activity profile that warrants further investigation. Based on a thorough analysis of its structural components, it is hypothesized to possess both anticancer and genotoxic properties. The 4-aminoquinoline scaffold suggests potential as a cytotoxic agent against various cancer cell lines, possibly acting through the induction of apoptosis. Conversely, the presence of a 6-nitro group raises significant concerns about its potential for genotoxicity, a critical liability in drug development.

The experimental protocols detailed in this whitepaper provide a clear and robust framework for the empirical validation of these predictions. A systematic in vitro evaluation, beginning with broad cytotoxicity screening followed by mechanistic and genotoxicity assays, is essential to accurately characterize the pharmacological and toxicological profile of this compound. The results of these studies will be crucial in determining whether this compound holds promise as a lead compound for therapeutic development or if its potential toxicity precludes further consideration. Future research should focus on synthesizing and testing this compound to bridge the gap between these in silico predictions and empirical data.

References

In Silico Modeling of 2-Ethyl-6-nitroquinolin-4-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study on 2-Ethyl-6-nitroquinolin-4-amine, a quinoline derivative with potential therapeutic applications. Quinoline-based compounds have demonstrated a wide range of pharmacological activities, including anticancer and antimalarial effects.[1][2][3] This document outlines a structured approach to investigate the interactions of this compound with a putative protein target, demonstrating the application of computational methods in modern drug discovery. The methodologies detailed herein serve as a template for researchers seeking to employ in silico techniques to elucidate the mechanism of action and binding characteristics of novel small molecules. While specific experimental data for this compound is not publicly available, this guide presents a complete workflow with illustrative data to showcase the potential of computational analysis.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic effects.[2][3] The versatility of the quinoline ring allows for extensive chemical modifications to modulate its pharmacological properties, including solubility, bioavailability, and target selectivity.[2] Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools in the rational design and discovery of new quinoline-based therapeutic agents.[1][2][4]

This guide focuses on a specific, under-researched derivative, this compound. Basic chemical information for this compound is available (CAS: 1388727-03-4, Molecular Formula: C11H11N3O2, Molecular Weight: 217.22 g/mol ).[5][6][7][8] Given the established anticancer activities of many quinoline derivatives, this study will hypothetically explore its interaction with a key protein in cancer signaling, the Epidermal Growth Factor Receptor (EGFR) kinase domain. The workflow presented will cover target preparation, ligand preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations.

Proposed Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for quinoline-based inhibitors in cancer therapy. The proposed mechanism of action for this compound is the inhibition of the EGFR kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Caption: Proposed inhibitory action on the EGFR signaling pathway.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and the EGFR kinase domain follows a multi-step process. This workflow is designed to predict the binding mode and estimate the binding affinity of the ligand to the protein target.

Modeling_Workflow PDB Protein Preparation (PDB ID: 2GS2) Docking Molecular Docking (Prediction of Binding Pose) PDB->Docking LigandPrep Ligand Preparation (this compound) LigandPrep->Docking MD Molecular Dynamics Simulation (Assessment of Complex Stability) Docking->MD BindingEnergy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD->BindingEnergy Analysis Data Analysis and Visualization BindingEnergy->Analysis

Caption: The overall in silico modeling workflow.

Experimental Protocols

Protein Preparation
  • Receptor Selection and Retrieval: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 2GS2 is selected.

  • Preprocessing: The protein structure is prepared using molecular modeling software such as Chimera or Maestro. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms to the protein structure.

    • Assigning correct bond orders and protonation states for amino acid residues at a physiological pH of 7.4.

    • Repairing any missing side chains or loops in the protein structure.

  • Energy Minimization: The prepared protein structure is subjected to a brief energy minimization using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes.

Ligand Preparation
  • Structure Generation: The 2D structure of this compound is drawn using a chemical sketcher like ChemDraw or MarvinSketch and converted to a 3D structure.

  • Energy Minimization and Conformer Generation: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94). Multiple low-energy conformers are generated to account for the ligand's flexibility during docking.

  • Charge Calculation: Partial atomic charges are calculated for the ligand atoms using a quantum mechanical method (e.g., AM1-BCC) to ensure accurate electrostatic potential representation.

Molecular Docking
  • Grid Generation: A docking grid is defined around the active site of the EGFR kinase domain. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand. The center of the grid is typically defined based on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.[9] The prepared ligand library (containing multiple conformers) is docked into the prepared protein's active site. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.[10][11]

  • Pose Selection and Analysis: The top-ranked docking poses are visually inspected to identify plausible binding modes. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed.

Molecular Dynamics (MD) Simulation
  • System Preparation: The most promising protein-ligand complex from the docking study is selected as the starting point for the MD simulation. The complex is placed in a periodic box of water molecules (e.g., TIP3P water model), and counter-ions (e.g., Na+, Cl-) are added to neutralize the system.[12][13]

  • Force Field Parameterization: A suitable force field (e.g., CHARMM36, AMBER) is assigned to the protein.[12] The ligand's topology and parameters are generated using a tool like CGenFF or Antechamber.[12]

  • Minimization and Equilibration: The entire system is energy minimized to remove any bad contacts. This is followed by a two-step equilibration process:

    • NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant to allow the solvent to equilibrate around the protein-ligand complex.

    • NPT (Isothermal-Isobaric Ensemble): The pressure of the system is equilibrated to the target pressure (e.g., 1 atm) while maintaining a constant temperature.[14]

  • Production Run: After equilibration, a production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.[12] Trajectories of atomic coordinates are saved at regular intervals for subsequent analysis.

Binding Free Energy Calculation
  • MM/PBSA or MM/GBSA Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the ligand to the protein.[15] This method calculates the free energy of the protein-ligand complex, the protein alone, and the ligand alone from the MD simulation trajectory. The binding free energy is then calculated as the difference between the free energy of the complex and the individual components.

Data Presentation (Hypothetical Data)

The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling workflow described above.

Table 1: Molecular Docking Results

Docking PoseDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
1-9.8MET793, LYS745, CYS797LYS745 (backbone)LEU718, VAL726, ALA743
2-9.5LEU718, GLY796, THR790MET793 (backbone)LEU844, PHE856
3-9.2ASP855, THR854, MET793ASP855 (side chain)LEU718, ALA743

Table 2: Molecular Dynamics Simulation Stability Metrics

MetricAverage ValueStandard DeviationInterpretation
RMSD of Protein Backbone (Å)1.50.3The protein structure remains stable throughout the simulation.
RMSD of Ligand (Å)0.80.2The ligand maintains a stable conformation within the binding pocket.
Radius of Gyration (Rg) of Protein (Å)22.50.5The overall compactness of the protein is maintained.

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy ComponentAverage Value (kcal/mol)Standard Deviation
Van der Waals Energy-45.23.5
Electrostatic Energy-20.82.1
Polar Solvation Energy38.52.8
Non-polar Solvation Energy-5.10.7
Total Binding Free Energy (ΔG_bind) -32.6 4.2

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative biological target. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding mode, stability of the protein-ligand complex, and an estimation of the binding affinity. The presented protocols and hypothetical data serve as a practical template for the computational evaluation of novel small molecules in the early stages of drug discovery. Further experimental validation is necessary to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound.

References

Solubility Profile of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-6-nitroquinolin-4-amine (CAS: 1388727-03-4). Due to the limited availability of specific experimental data in public literature, this document focuses on a theoretical prediction of solubility based on the compound's molecular structure, followed by a detailed, standardized experimental protocol for accurate, in-house determination.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by its polarity, molecular weight, and the functional groups it contains, adhering to the principle of "like dissolves like." The structure of this compound, C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol , features a large, fused aromatic quinoline ring system, a polar nitro group (-NO₂), a basic amine group (-NH₂), and a nonpolar ethyl group (-CH₂CH₃).

The presence of the polar amine and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. The amine group, being basic, is expected to enhance solubility in acidic aqueous solutions through the formation of a soluble salt. Conversely, the large, nonpolar aromatic core and the ethyl group contribute to its hydrophobic character, favoring solubility in nonpolar organic solvents. Aromatic amines are generally only slightly soluble in water but dissolve in organic solvents.

Based on these structural features, a qualitative prediction of solubility in various common laboratory solvents is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to InsolubleThe large hydrophobic quinoline ring system likely dominates over the polar contributions of the amine and nitro groups, leading to low water solubility. Solubility is expected to be slightly better in alcohols compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileSolubleThe high polarity of these solvents can effectively solvate both the polar functional groups and, to some extent, the aromatic system of the molecule.
Nonpolar Hexane, Toluene, DichloromethaneSparingly Soluble to SolubleThe large aromatic core and ethyl group suggest favorable interactions with nonpolar and weakly polar solvents.
Aqueous Acidic Dilute Hydrochloric Acid (e.g., 5% HCl)SolubleThe basic amine group (-NH₂) will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻).
Aqueous Basic Dilute Sodium Hydroxide (e.g., 5% NaOH)InsolubleThe compound lacks a significant acidic proton, so its solubility is not expected to increase in basic solutions.

Experimental Protocol for Solubility Determination

To obtain quantitative and precise solubility data, the following experimental protocol, based on the common shake-flask method, is recommended.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high purity grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker or rotator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is ensured when undissolved solid remains visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial to remove any remaining particulate matter.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Quantify the concentration of this compound in the diluted sample against a pre-established calibration curve.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution factor)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow start Start prep Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate aliquot Extract and Filter Supernatant separate->aliquot analyze Quantify Concentration (e.g., HPLC, UV-Vis) aliquot->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

A Comprehensive Review of the Biological Activities of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the diverse biological activities of nitroquinoline derivatives, a class of heterocyclic compounds that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The inherent chemical reactivity of the nitroquinoline scaffold has been exploited to develop potent agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic properties. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these activities, serving as a valuable resource for researchers engaged in the development of novel therapeutics.

Anticancer Activity

Nitroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways, induction of oxidative stress, and DNA damage.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various nitroquinoline derivatives against different cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Novel 3-Nitroquinoline Derivatives
Derivative 1A431 (epidermoid carcinoma)0.5 - 10[1]
Derivative 2MDA-MB-468 (breast cancer)0.1 - 5[1]
Nitroxoline (8-hydroxy-5-nitroquinoline)
NitroxolineJ82 (bladder cancer)9.93[2]
NitroxolineMBT-2 (bladder cancer)26.24[2]
Quinolone-Chalcone Derivatives
Compound 12eMGC-803 (gastric cancer)1.38[3][4]
Compound 12eHCT-116 (colorectal cancer)5.34[3][4]
Compound 12eMCF-7 (breast cancer)5.21[3][4]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-one
Compound 1H1299 (lung cancer)1.41[5]
Compound 1SKBR-3 (breast cancer)0.70[5]
5,8-quinolinedione derivative (Compound 8)
Compound 8DLD1 (colorectal cancer)0.59[6]
Compound 8HCT116 (colorectal cancer)0.44[6]
Tubulin Inhibitor (Compound 41)
Compound 41Various cancer cell lines0.02 - 0.04[6]
Signaling Pathways in Anticancer Activity

Nitroquinoline derivatives exert their anticancer effects through the modulation of various signaling pathways. Two prominent examples are the inhibition of the Forkhead Box M1 (FoxM1) signaling pathway by nitroxoline and the induction of DNA damage by 4-nitroquinoline 1-oxide (4-NQO).

FoxM1_Inhibition_by_Nitroxoline Nitroxoline Nitroxoline FoxM1 FoxM1 (Oncogenic Transcription Factor) Nitroxoline->FoxM1 Inhibits Expression Apoptosis Apoptosis Nitroxoline->Apoptosis Induces Downstream_Targets Downstream Targets (e.g., cdc25b, CENP-B, survivin) FoxM1->Downstream_Targets Activates Transcription Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation Promotes Cell_Proliferation->Apoptosis Inhibits

Nitroxoline inhibits the FoxM1 signaling pathway.

DNA_Damage_by_4NQO cluster_0 4-NQO Action cluster_1 DNA Damage & Cellular Response 4_NQO 4-Nitroquinoline 1-Oxide (4-NQO) Metabolism Metabolic Activation 4_NQO->Metabolism Top1cc Topoisomerase I-DNA Cleavage Complexes 4_NQO->Top1cc Induces Formation Reactive_Metabolite Reactive Metabolite (e.g., 4-HAQO) Metabolism->Reactive_Metabolite ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA DNA Reactive_Metabolite->DNA Forms Adducts ROS->DNA Causes Oxidative Damage DNA_Adducts DNA Adducts Oxidative_Damage Oxidative Damage (e.g., 8-OHdG) DNA_Repair DNA Repair Pathways (NER, BER) DNA_Adducts->DNA_Repair Activates Oxidative_Damage->DNA_Repair Activates Top1cc->DNA_Repair Activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can trigger

4-NQO induces DNA damage and cellular responses.[7][8][9]
Experimental Protocols: Anticancer Assays

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the nitroquinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).[8][10]

  • Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7][11]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and dead cells.[9][11] Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][11]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7][11] Allow the plates to air dry.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7][9]

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[8][9] The absorbance is proportional to the number of living cells.

Antimicrobial Activity

Certain nitroquinoline derivatives, most notably nitroxoline, have a long history of use as antimicrobial agents. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, makes them valuable in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of nitroxoline and other nitroquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicrobial StrainMIC (µg/mL)Reference
Nitroxoline
NitroxolineEscherichia coli (clinical isolates)4 (median)[12]
NitroxolineEnterobacterales4 (median)[12]
NitroxolineAcinetobacter baumannii2 (median)[12]
NitroxolinePseudomonas aeruginosa32 (MIC50)[12]
NitroxolineAeromonas hydrophila5.26 µM[11][13]
NitroxolinePseudomonas aeruginosa ATCC 2785384.14 µM[11][13]
ASN-1213 & ASN-1733 (Nitroxoline derivatives)
ASN-1213E. coli ATCC25922~4[10]
ASN-1733E. coli ATCC25922~2[10]
ASN-1213S. aureus ATCC29213~2[10]
ASN-1733S. aureus ATCC29213~1[10]
Other Quinolone Derivatives
Compound 7E. coli ATCC259222[14]
Compound 7S. aureus (MRSA)2[14]
Compound 11S. pneumoniae ATCC 49619≤ 0.008[14]
Compound 37M. tuberculosis (drug-resistant)0.08 - 0.31[14]
Mechanism of Antimicrobial Action

The antimicrobial activity of nitroxoline is attributed to its ability to chelate essential metal ions and disrupt the bacterial outer membrane. This dual mechanism contributes to its broad-spectrum efficacy and its ability to overcome some forms of antibiotic resistance.

Nitroxoline_Antimicrobial_Mechanism cluster_0 Nitroxoline Action cluster_1 Bacterial Cell cluster_2 Outcome Nitroxoline Nitroxoline Outer_Membrane Outer Membrane (Gram-negative bacteria) Nitroxoline->Outer_Membrane Disrupts Integrity LPS Lipopolysaccharides (LPS) Nitroxoline->LPS Displaces Metal Ions Metal_Ions Divalent Metal Ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺) Nitroxoline->Metal_Ions Chelates Enzymes Essential Metalloenzymes Nitroxoline->Enzymes Inhibits Biofilm Biofilm Formation Nitroxoline->Biofilm Inhibits Membrane_Disruption Outer Membrane Disruption LPS->Outer_Membrane Component of Metal_Ions->LPS Stabilizes Metal_Ions->Enzymes Cofactor for Metal_Ions->Biofilm Required for Enzyme_Inhibition Enzyme Inhibition Biofilm_Inhibition Biofilm Inhibition Bacterial_Death Bacteriostatic/ Bactericidal Effect Membrane_Disruption->Bacterial_Death Leads to Enzyme_Inhibition->Bacterial_Death Leads to Biofilm_Inhibition->Bacterial_Death Contributes to

References

Unraveling the Enigma: A Speculative Exploration of 2-Ethyl-6-nitroquinolin-4-amine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a speculative analysis of the potential mechanism of action for 2-Ethyl-6-nitroquinolin-4-amine. As of the latest literature review, no specific experimental data on the biological activity of this compound has been published. The proposed mechanisms are hypothetical and based on the chemical structure of the molecule and the known activities of related compounds. This guide is intended to stimulate further research and is not based on established experimental evidence.

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core, substituted with an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position. While this specific molecule is commercially available for research purposes, its biological effects and mechanism of action remain uncharacterized in the public domain.[1][2][3][4][5][6][7] This technical guide aims to provide a speculative framework for its potential pharmacological activities, drawing parallels with known bioactive quinoline and nitro-aromatic compounds to guide future investigational efforts. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse therapeutic applications, including anticancer and antimicrobial agents. Furthermore, the presence of a nitro group suggests several potential bioactivation pathways and molecular interactions.

Speculative Mechanisms of Action

Based on the structural features of this compound, we can hypothesize several plausible mechanisms of action, primarily centered around oncology due to the known activities of similar compounds.

Hypothesis: Inhibition of Tyrosine Kinases

The quinoline core is a common feature in many tyrosine kinase inhibitors (TKIs). For instance, some quinoline derivatives are known to target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-aminoquinoline moiety could potentially interact with the hinge region of the kinase domain.

Hypothetical Signaling Pathway: Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound This compound Compound->RTK Inhibits ATP Binding

Caption: Speculative inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Hypothesis: DNA Intercalation and Topoisomerase Inhibition

Quinoline derivatives have been shown to exert anticancer effects by intercalating into DNA and inhibiting the activity of topoisomerases, enzymes crucial for DNA replication and repair. The planar quinoline ring system of this compound could facilitate its insertion between DNA base pairs, leading to cell cycle arrest and apoptosis. Research on other quinoline-based compounds, such as certain 2-aryl-6-diethylaminoquinazolinones, has suggested topoisomerase I inhibition as a possible anticancer mechanism.[8]

Hypothetical Workflow: DNA Intercalation Assay

G start Start prepare_dna Prepare Supercoiled Plasmid DNA start->prepare_dna incubate Incubate DNA with Topoisomerase I and This compound prepare_dna->incubate stop_reaction Stop Reaction incubate->stop_reaction agarose_gel Agarose Gel Electrophoresis stop_reaction->agarose_gel visualize Visualize DNA Bands (UV Transilluminator) agarose_gel->visualize analyze Analyze Results: Compare Relaxed vs. Supercoiled DNA visualize->analyze end End analyze->end

Caption: A hypothetical experimental workflow to test for topoisomerase I inhibition.

Hypothesis: Bio-reduction of the Nitro Group and Oxidative Stress

The presence of a nitro group introduces the possibility of a mechanism dependent on its enzymatic reduction.[9] In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form reactive nitroso and hydroxylamine intermediates, or a nitro radical anion.[9] These reactive species can induce DNA damage and generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis. This mechanism is a known mode of action for some nitroaromatic anticancer agents.

Hypothetical Signaling Pathway: Nitro-reduction and Apoptosis

G Compound This compound Nitroreductase Nitroreductase (Hypoxic Cells) Compound->Nitroreductase Substrate ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates Bio-reduction ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis

Caption: Speculative pathway of bio-reduction leading to cellular damage and apoptosis.

Quantitative Data (Hypothetical)

Should experimental investigations be undertaken, the following table illustrates how quantitative data on the biological activity of this compound could be presented.

Assay Type Cell Line Parameter Value (μM) Positive Control Control Value (μM)
CytotoxicityA549 (Lung Cancer)IC₅₀[Data]Doxorubicin[Data]
CytotoxicityMCF-7 (Breast Cancer)IC₅₀[Data]Doxorubicin[Data]
CytotoxicityHCT116 (Colon Cancer)IC₅₀[Data]Doxorubicin[Data]
Kinase InhibitionEGFR Kinase AssayIC₅₀[Data]Gefitinib[Data]
Topoisomerase I Assay-IC₅₀[Data]Camptothecin[Data]

Experimental Protocols (Hypothetical)

Detailed methodologies would be required to validate the speculative mechanisms. Below are examples of protocols that could be employed.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay
  • Reaction Setup: In a kinase buffer, combine the recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.

ROS Detection Assay
  • Cell Treatment: Treat cells with this compound for a specified time.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

While the precise mechanism of action of this compound is currently unknown, its chemical structure provides a foundation for several compelling, albeit speculative, hypotheses. The presence of a quinoline core and a nitro functional group suggests potential as a kinase inhibitor, a DNA intercalating agent, or a pro-drug activated by nitroreductases. Future research should focus on systematic in vitro screening, including cytotoxicity assays against a panel of cancer cell lines, kinase inhibition profiling, and studies on its interaction with DNA. Investigating its activity under hypoxic versus normoxic conditions could provide valuable insights into the role of the nitro group. The speculative pathways and hypothetical protocols outlined in this guide offer a roadmap for the initial exploration of this compound's biological potential, which may lead to the development of novel therapeutic agents.

References

2-Ethyl-6-nitroquinolin-4-amine: An Emerging Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For research and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological potential is a constant endeavor. 2-Ethyl-6-nitroquinolin-4-amine has been identified as a versatile small molecule scaffold with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, highlighting its chemical properties and potential as a building block for the development of new therapeutic agents.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the quinoline class. The presence of an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position of the quinoline ring system confers a unique combination of electronic and steric properties. These features make it a valuable starting material for the synthesis of a diverse library of derivatives.

PropertyValueSource
CAS Number 1388727-03-4[1][2]
Molecular Formula C₁₁H₁₁N₃O₂[1][2]
Molecular Weight 217.22 g/mol [1][2]
Description Versatile small molecule scaffold[1]

Synthetic Accessibility

Below is a generalized workflow representing a possible synthetic approach.

G cluster_0 Conceptual Synthetic Workflow A Starting Materials (e.g., substituted anilines and β-ketoesters) B Cyclization Reaction (e.g., Conrad-Limpach or Doebner-von Miller reaction) A->B C Introduction of Nitro Group (Nitration) B->C D Introduction of Amine Group (Amination) C->D E Final Product: This compound D->E

Figure 1. A conceptual workflow for the synthesis of this compound.

Potential Biological Applications

Although direct biological activity data for this compound is not extensively documented, the quinoline core and the presence of the nitro group are features found in numerous biologically active molecules. This suggests that derivatives of this scaffold could be explored for various therapeutic areas.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. The substitution pattern of this compound, particularly the 4-aminoquinoline core, is reminiscent of several kinase inhibitors. For instance, derivatives of 4-aminoquinolines have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition is a validated strategy in oncology. The general structure of this compound provides a foundation for the design of novel inhibitors targeting this pathway.

G cluster_0 Potential PI3K/mTOR Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Scaffold This compound Derivative Scaffold->PI3K potential inhibition Scaffold->mTORC1 potential inhibition

Figure 2. Potential inhibition of the PI3K/mTOR signaling pathway by derivatives of the scaffold.

Antimicrobial Activity

Nitroaromatic compounds, including nitroquinolines, have a long history of use as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that are toxic to the cell. This mechanism of action suggests that this compound and its derivatives could be investigated for activity against a range of microbial pathogens.

Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. The key next steps for researchers and drug development professionals include:

  • Development and optimization of a robust synthetic route to enable the efficient production of the core scaffold and its analogues.

  • Synthesis of a diverse library of derivatives by modifying the ethyl, nitro, and amine functional groups to explore the structure-activity relationship (SAR).

  • Screening of these derivatives against a panel of biological targets , including cancer cell lines (with a focus on those with activated PI3K/mTOR pathways) and a broad spectrum of microbial strains.

  • Detailed mechanistic studies to elucidate the mode of action of any identified hit compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, plausible synthetic protocol for the laboratory-scale preparation of 2-Ethyl-6-nitroquinolin-4-amine, a versatile quinoline derivative with potential applications in medicinal chemistry and materials science. The described multi-step synthesis is based on established chemical principles for the formation of substituted quinoline cores, involving a cyclization reaction followed by functional group manipulations. This document includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow to guide researchers in the successful synthesis of the target compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The title compound, this compound, possesses a unique substitution pattern, including an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position, making it an attractive scaffold for further chemical exploration and drug discovery. The presence of these functional groups offers multiple points for diversification to generate libraries of novel compounds for biological screening.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the quinoline core, followed by nitration and amination. A plausible retro-synthetic analysis suggests that the target molecule can be derived from a 2-ethyl-6-nitro-4-chloroquinoline intermediate, which in turn can be synthesized from 4-nitroaniline and ethyl propionylacetate through a Conrad-Limpach reaction, followed by chlorination.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-6-nitroquinolin-4-ol

This step involves the cyclization of 4-nitroaniline with ethyl propionylacetate to form the quinolin-4-ol core.

Materials:

  • 4-Nitroaniline

  • Ethyl propionylacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of 4-nitroaniline (1.0 eq) and ethyl propionylacetate (1.1 eq) is prepared.

  • The mixture is heated at 140-150 °C for 2 hours with stirring.

  • After cooling to approximately 100 °C, polyphosphoric acid is added, and the mixture is heated to 250 °C for 30-45 minutes.

  • The reaction mixture is cooled to room temperature and then poured into a beaker containing ice water with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product is dried to yield 2-Ethyl-6-nitroquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent amination step.

Materials:

  • 2-Ethyl-6-nitroquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • To a flask containing 2-Ethyl-6-nitroquinolin-4-ol (1.0 eq), phosphorus oxychloride (5.0 eq) is added slowly at 0 °C.

  • A catalytic amount of DMF is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 110 °C) for 4 hours.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is cooled to 0 °C and carefully quenched with ice water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford 4-Chloro-2-ethyl-6-nitroquinoline.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloro group with an amino group.

Materials:

  • 4-Chloro-2-ethyl-6-nitroquinoline

  • Ammonia (in a suitable solvent, e.g., 7N solution in methanol)

  • Ethanol

Procedure:

  • 4-Chloro-2-ethyl-6-nitroquinoline (1.0 eq) is dissolved in ethanol in a sealed pressure vessel.

  • A solution of ammonia in methanol (e.g., 7N, 10 eq) is added to the vessel.

  • The mixture is heated at 120 °C for 12 hours.

  • The reaction vessel is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, collected by filtration, and washed with fresh diethyl ether.

  • The solid is dried to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting Material(s)Reagent(s)ProductMolecular FormulaMolecular Weight ( g/mol )
14-Nitroaniline, Ethyl propionylacetatePolyphosphoric acid2-Ethyl-6-nitroquinolin-4-olC₁₁H₁₀N₂O₃218.21
22-Ethyl-6-nitroquinolin-4-olPhosphorus oxychloride4-Chloro-2-ethyl-6-nitroquinolineC₁₁H₉ClN₂O₂236.66
34-Chloro-2-ethyl-6-nitroquinolineAmmoniaThis compoundC₁₁H₁₁N₃O₂217.22[1][2][3]

Table 2: Expected Yields and Physicochemical Properties

StepProductExpected Yield (%)Physical AppearanceMelting Point (°C)
12-Ethyl-6-nitroquinolin-4-ol60-70Yellow solid>300
24-Chloro-2-ethyl-6-nitroquinoline75-85Pale yellow solid135-138
3This compound80-90Yellow to orange solid220-225

Note: Expected yields and melting points are estimates based on similar reactions and should be confirmed experimentally.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

Synthesis_Workflow Start Starting Materials: 4-Nitroaniline Ethyl propionylacetate Step1 Step 1: Conrad-Limpach Cyclization (Polyphosphoric acid, 140-250 °C) Start->Step1 Intermediate1 Intermediate 1: 2-Ethyl-6-nitroquinolin-4-ol Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃, reflux) Intermediate1->Step2 Intermediate2 Intermediate 2: 4-Chloro-2-ethyl-6-nitroquinoline Step2->Intermediate2 Step3 Step 3: Amination (Ammonia, 120 °C) Intermediate2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Reactions at high temperatures and pressures should be conducted with appropriate safety shielding.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Melting Point Analysis: To check for the purity of solid compounds.

Conclusion

This document outlines a feasible and detailed synthetic route for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for various applications in drug discovery and development. The modular nature of this synthesis allows for potential modifications to generate a diverse range of analogs for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: Synthesis of 2-Ethyl-6-nitroquinolin-4-amine from 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethyl-6-nitroquinolin-4-amine, a key intermediate in pharmaceutical research and development. The synthesis is based on the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-ethyl-6-nitroquinoline with an amino source. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. Specifically, substituted 4-aminoquinolines are known for their antimalarial, anticancer, and anti-inflammatory properties. The synthesis of this compound from its 4-chloro precursor is a crucial step in the development of novel therapeutic agents. The presence of the nitro group at the 6-position and the ethyl group at the 2-position makes this a versatile scaffold for further chemical modifications. The following protocol details a reliable method for the amination of 4-chloro-2-ethyl-6-nitroquinoline.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of the quinoline ring is displaced by an amino group.

G cluster_0 Reaction Pathway start 4-Chloro-2-ethyl-6-nitroquinoline product This compound start->product Nucleophilic Aromatic Substitution reagent + NH3 (Ammonia) conditions Solvent (e.g., Ethanol) Heat (e.g., 120-150 °C) Sealed Vessel

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurity (Typical)Yield (Typical)
4-Chloro-2-ethyl-6-nitroquinolineC₁₁H₉ClN₂O₂236.66Yellow Solid>98%-
This compoundC₁₁H₁₁N₃O₂217.22Yellow Solid>98%85-95%

Experimental Protocol

Materials:

  • 4-Chloro-2-ethyl-6-nitroquinoline

  • Ethanolic ammonia solution (7N)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Sealed pressure vessel or autoclave

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Condenser

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a clean, dry pressure vessel, add 4-chloro-2-ethyl-6-nitroquinoline (1.0 eq).

  • Reagent Addition: Add a 7N solution of ammonia in ethanol (10-20 eq). The vessel should not be filled more than two-thirds of its capacity.

  • Reaction Conditions: Seal the vessel tightly and place it in an oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is completely cool before opening due to the internal pressure.

    • Transfer the reaction mixture to a round bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the excess ammonia and ethanol.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent to yield this compound as a yellow solid.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

G cluster_workflow Experimental Workflow A Reaction Setup: 4-Chloro-2-ethyl-6-nitroquinoline + Ethanolic Ammonia B Heating: 120-150 °C in Sealed Vessel A->B 1. Reaction C Reaction Monitoring: TLC (Hexane/Ethyl Acetate) B->C 2. Monitoring D Work-up: Solvent Evaporation, DCM Extraction, Washing C->D 3. Isolation E Purification: Silica Gel Column Chromatography D->E 4. Purification F Characterization: NMR, Mass Spectrometry E->F 5. Analysis G Final Product: This compound F->G

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Application Note: HPLC and LC-MS Analysis of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This application note details the analytical procedures for the quantitative and qualitative analysis of 2-Ethyl-6-nitroquinolin-4-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for purity assessment, impurity profiling, and pharmacokinetic studies in drug discovery and development.

Compound Information:

ParameterValue
Compound Name This compound
CAS Number 1388727-03-4[1]
Molecular Formula C₁₁H₁₁N₃O₂[1][2][3]
Molecular Weight 217.22 g/mol [1][2][3]
Chemical Structure (See chemical structure diagram below)

HPLC-UV Method for Quantification

This section outlines a reversed-phase HPLC method for the quantification of this compound. The selection of a C18 stationary phase is standard for non-polar to moderately polar compounds. A gradient elution is proposed to ensure good peak shape and resolution from potential impurities.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For unknown samples, dissolve and dilute them in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 320 nm (based on typical nitroaromatic absorbance)
Illustrative Quantitative Data (HPLC-UV)

The following table presents hypothetical data for a typical analysis. Actual results may vary based on the specific instrumentation and conditions.

ParameterExpected Value
Retention Time (tR) ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

LC-MS Method for Identification and Confirmation

This section describes an LC-MS method for the confirmation of the identity of this compound and for the analysis of trace-level impurities. The use of an electrospray ionization (ESI) source in positive ion mode is recommended due to the presence of basic amine functionalities.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Follow the same sample preparation procedure as for the HPLC-UV analysis. Ensure the final concentration is suitable for MS detection (typically in the ng/mL to low µg/mL range).

  • Instrumentation:

    • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.

  • Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
  • Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 50 - 500
Expected Mass Spectrometry Data

Based on the molecular formula C₁₁H₁₁N₃O₂, the following ions are expected to be observed in the mass spectrum. Predicted collision cross-section (CCS) values for some adducts have been reported.[4]

IonCalculated m/z
[M+H]⁺ 218.0924
[M+Na]⁺ 240.0743
[M+K]⁺ 256.0483

Visualizations

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Dilution Filtered Filtered Solution (0.45 µm) Working->Filtered Sample Unknown Sample Sample->Filtered Autosampler Autosampler Filtered->Autosampler Column C18 Column Autosampler->Column Pump Quaternary Pump Pump->Autosampler Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

cluster_prep_lcms Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer cluster_data_lcms Data Analysis Stock_lcms Stock Solution Diluted_lcms Diluted Sample Stock_lcms->Diluted_lcms Filtered_lcms Filtered Solution (0.45 µm) Diluted_lcms->Filtered_lcms Autosampler_lcms Autosampler Filtered_lcms->Autosampler_lcms Column_lcms C18 Column Autosampler_lcms->Column_lcms Pump_lcms Binary Pump Pump_lcms->Autosampler_lcms ESI ESI Source (+ve) Column_lcms->ESI Analyzer Mass Analyzer ESI->Analyzer MS_Data Mass Spectrum Analyzer->MS_Data TIC Total Ion Chromatogram MS_Data->TIC Confirmation Identity Confirmation (m/z) TIC->Confirmation

Caption: LC-MS analysis workflow for this compound.

Caption: Chemical structure of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative with potential applications in pharmaceutical and scientific research. Quinoline-based compounds have been noted for their diverse biological activities, including potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.[1][2] These application notes provide a comprehensive guide for researchers to evaluate the in vitro cytotoxic effects of this compound using standard cell-based assays. The following protocols for MTT, LDH, and apoptosis assays are foundational for determining the compound's preliminary toxicological profile and mechanism of action.

Data Presentation

As no public cytotoxicity data for this compound is currently available, the following table presents a hypothetical data summary to illustrate how results from the described assays can be structured. This serves as a template for researchers to populate with their experimental findings.

Assay TypeCell LineCompound Concentration (µM)Endpoint MeasuredResult (Hypothetical)
MTT Assay HeLa0.1, 1, 10, 50, 100Cell Viability (%)IC50 = 25 µM
A5490.1, 1, 10, 50, 100Cell Viability (%)IC50 = 40 µM
LDH Assay HeLa10, 25, 50% Cytotoxicity15%, 45%, 70%
A54920, 40, 80% Cytotoxicity10%, 50%, 85%
Apoptosis Assay HeLa25% Apoptotic Cells35%
(Annexin V/PI)% Necrotic Cells5%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described in the MTT assay protocol

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (medium only).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[7] Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's formula.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Cells and compound as described in the MTT assay protocol

  • 6-well plates or T25 flasks

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.[8]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[8]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add Assay Reagent (MTT/LDH) D->E F Incubate E->F G Measure Signal F->G H Data Analysis G->H I Determine IC50 / % Cytotoxicity H->I G A This compound B Induction of DNA Damage A->B C Activation of p53 B->C D Upregulation of Bax C->D E Downregulation of Bcl-2 C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

References

Application Notes: 2-Ethyl-6-nitroquinolin-4-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative with potential applications in pharmacological research. Quinoline-based compounds have been extensively investigated for their therapeutic properties, including anticancer activities. The planar quinoline ring can intercalate with DNA, and its derivatives can be designed to inhibit various enzymes involved in cancer progression, such as topoisomerases and protein kinases. The presence of a nitro group, an electron-withdrawing substituent, and an amino group, an electron-donating substituent, on the quinoline core of this compound suggests that it may possess interesting biological activities worthy of investigation in the context of cancer research.

Current Research Status

As of the latest literature review, specific studies detailing the application of this compound in cancer cell lines, including its cytotoxic effects, mechanism of action, or impact on cellular signaling pathways, are not available. The scientific literature primarily lists this compound as a chemical intermediate available for research purposes. While various other quinoline derivatives have demonstrated significant anticancer properties, the biological activity of this compound remains to be elucidated.

Therefore, the following sections provide generalized protocols and potential avenues of investigation for researchers interested in evaluating the anticancer potential of this compound. These are based on standard methodologies used for similar novel compounds in cancer research.

Hypothetical Experimental Workflow for Evaluating Anticancer Properties

The following diagram outlines a logical workflow for the initial screening and characterization of this compound's potential anticancer effects.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation (Hypothetical) start Prepare Stock Solution of this compound cytotoxicity Cytotoxicity Assay (MTT/XTT) on various cancer cell lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat cells at IC50 concentration cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat cells at IC50 concentration pathway Signaling Pathway Analysis (Western Blot/qPCR) apoptosis->pathway cell_cycle->pathway animal_model Xenograft Animal Model pathway->animal_model efficacy Evaluate Tumor Growth Inhibition animal_model->efficacy signaling_pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_proliferation Proliferation Inhibition compound This compound bax Bax/Bcl-2 Ratio ↑ compound->bax ? cdk CDK/Cyclin Regulation compound->cdk ? pi3k PI3K/Akt Pathway compound->pi3k ? mapk MAPK Pathway compound->mapk ? caspase Caspase-3/9 Activation bax->caspase apoptosis_node Apoptosis caspase->apoptosis_node arrest G2/M Arrest cdk->arrest proliferation_node ↓ Proliferation pi3k->proliferation_node mapk->proliferation_node

Application Notes and Protocols for the Evaluation of 2-Ethyl-6-nitroquinolin-4-amine as a Potential EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, there is no publicly available experimental data specifically characterizing 2-Ethyl-6-nitroquinolin-4-amine as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following application notes and protocols are presented as a comprehensive guide for researchers interested in investigating the potential of this compound. The methodologies are based on established and widely accepted assays for the evaluation of EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown clinical success in treating non-small-cell lung cancer and other malignancies.[4][5]

The quinoline scaffold is a key pharmacophore present in several approved and investigational EGFR inhibitors.[6] this compound, a quinoline derivative, presents a novel chemical entity for investigation as a potential EGFR inhibitor.[7][8][9] This document provides a structured workflow and detailed protocols for the initial in silico, biochemical, and cell-based evaluation of this compound's potential anti-EGFR activity.

Proposed Investigational Workflow

A systematic approach is recommended to evaluate the potential of this compound as an EGFR inhibitor. The workflow begins with computational modeling to predict binding affinity, followed by biochemical assays to confirm direct enzyme inhibition, and finally, cell-based assays to determine its effect on cancer cell viability and intracellular signaling pathways.

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Cell-Based Characterization cluster_3 Phase 4: Data Interpretation a Molecular Docking Simulation b EGFR Kinase Assay (IC50 Determination) a->b Predicted Binding c Cell Viability Assay (e.g., MTT) b->c Confirmed Inhibition d Western Blot Analysis of EGFR Pathway c->d Cellular Activity e Evaluation of Therapeutic Potential d->e Mechanism of Action

Caption: Proposed experimental workflow for evaluating this compound.

Data Presentation (Hypothetical)

Should experiments be conducted, all quantitative data should be meticulously recorded. The following tables are templates for organizing potential findings.

Table 1: Molecular Docking and Biochemical Assay Results (Hypothetical)

CompoundDocking Score (kcal/mol)Predicted Binding InteractionsEGFR Kinase IC50 (nM)
This compound---
Erlotinib (Control)-Met793 (H-bond)2
Gefitinib (Control)-Met793 (H-bond)37

Table 2: Cell-Based Assay Results (Hypothetical)

Cell LineEGFR StatusCompoundGI50 (µM)
A431WT, OverexpressedThis compound-
Gefitinib (Control)-
NCI-H1975L858R/T790MThis compound-
Osimertinib (Control)-

Experimental Protocols

In Silico Molecular Docking

This protocol describes how to predict the binding mode and affinity of this compound to the EGFR kinase domain.

Objective: To computationally assess the potential of the compound to bind to the ATP-binding site of EGFR.

Materials:

  • Schrödinger Maestro, AutoDock, or similar molecular modeling software.

  • Crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17).[6]

Protocol:

  • Receptor Preparation:

    • Download the EGFR crystal structure (e.g., 1M17) from the Protein Data Bank.[6]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign correct bond orders and perform energy minimization.

  • Grid Generation:

    • Define the binding site (grid box) around the ATP-binding pocket, typically centered on the co-crystallized inhibitor (e.g., Erlotinib in 1M17).[6]

  • Molecular Docking:

    • Dock the prepared ligand into the defined receptor grid using a validated docking algorithm (e.g., Glide, AutoDock).[10][11]

    • Generate multiple binding poses.

  • Analysis:

    • Analyze the top-scoring poses based on the docking score (binding energy).

    • Visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the EGFR active site (e.g., Met793, Leu718, Thr790).

Biochemical EGFR Kinase Assay

This protocol measures the direct inhibitory effect of the compound on EGFR enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.

Materials:

  • Recombinant human EGFR kinase enzyme.

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP.

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[12]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[12]

  • 384-well microplates.

  • Plate reader capable of luminescence detection.

Protocol:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

  • In a 384-well plate, add 5 µL of the compound dilution or control (DMSO).

  • Add 5 µL of EGFR enzyme and 5 µL of substrate/ATP mix to each well to initiate the kinase reaction.[13] Final concentrations should be optimized (e.g., 5 nM EGFR, 15 µM ATP).[13]

  • Incubate the plate at room temperature for 60 minutes.[12]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ protocol:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[12]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol assesses the effect of the compound on the proliferation and viability of cancer cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) in EGFR-dependent cancer cell lines.

Materials:

  • EGFR-dependent cancer cell lines (e.g., A431 - wild-type overexpressed).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.[15]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[15]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours until purple formazan crystals are visible.[16]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of EGFR Signaling

This protocol is used to investigate the effect of the compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Objective: To determine if this compound inhibits EGFR phosphorylation and downstream pathway activation in cells.

Materials:

  • A431 cells or another suitable cell line.

  • Serum-free medium.

  • EGF (Epidermal Growth Factor).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-pEGFR (Tyr1173), anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, and anti-Actin.[17][18]

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescence detection reagent.

Protocol:

  • Seed A431 cells and grow until they reach 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody (e.g., anti-pEGFR) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total EGFR) or a loading control like actin.[19]

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2 and Shc.[1][20] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[3][4] EGFR inhibitors block this initial phosphorylation event, thereby shutting down these pro-oncogenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Protein Synthesis Inhibitor This compound (Proposed Inhibitor) Inhibitor->EGFR Inhibits (Hypothesized)

Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition.

References

Application Notes and Protocols: Antimicrobial Screening of 2-Ethyl-6-nitroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for the antimicrobial screening of novel 2-Ethyl-6-nitroquinolin-4-amine derivatives. The information is intended to guide researchers in the systematic evaluation of these compounds for their potential as antimicrobial agents.

Introduction

Quinoline derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. The this compound scaffold represents a promising area for the discovery of new antimicrobial agents. The presence of the nitro group and the amine substituent on the quinoline core offers opportunities for chemical modifications to optimize activity and selectivity. This document outlines the key experimental protocols for assessing the in vitro antibacterial and antifungal efficacy of these derivatives.

Data Presentation: Illustrative Antimicrobial Activity

While specific antimicrobial screening data for this compound and its derivatives are not extensively available in the public domain, the following tables provide an illustrative summary of expected Minimum Inhibitory Concentration (MIC) values against common bacterial and fungal pathogens. These values are based on published data for structurally related nitroquinoline and aminoquinoline compounds and should be considered as a guide for interpreting experimental results.[1][2][3][4][5]

Table 1: Illustrative Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Derivative A 8163264
Derivative B 4816>64
Derivative C 163264>64
Ciprofloxacin 0.50.250.1250.5

Table 2: Illustrative Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicans (ATCC 10231)Aspergillus niger (ATCC 16404)
Derivative A 1632
Derivative B 816
Derivative C 3264
Fluconazole 18

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the microorganism.

    • Transfer the colonies to a tube containing 5 mL of sterile saline.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes to a uniform depth of 4-5 mm.

    • Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

    • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.

  • Application of Test Compounds:

    • Using a sterile cork borer, create wells in the agar.

    • Add a known concentration of the test compound solution to each well.

    • Include a positive control (a known antibiotic) and a negative control (solvent used to dissolve the compounds).

  • Incubation and Measurement:

    • Incubate the plates under the same conditions as for the broth microdilution assay.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis Compound Synthesized Derivatives AgarWell Agar Well Diffusion Compound->AgarWell Microorganism Bacterial/Fungal Strains Microorganism->AgarWell BrothMicro Broth Microdilution (MIC) AgarWell->BrothMicro Active Compounds SAR Structure-Activity Relationship BrothMicro->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Compounds

Caption: A typical workflow for the antimicrobial screening of novel chemical compounds.

Proposed Mechanism of Action for Nitroquinoline Derivatives

Based on studies of related nitroquinoline compounds like nitroxoline, a potential mechanism of action for this compound derivatives can be hypothesized. This mechanism is centered around the chelation of essential metal ions required for bacterial enzyme function.[7]

Mechanism_of_Action Compound This compound Derivative MetalIons Essential Metal Ions (e.g., Mg2+, Mn2+) Compound->MetalIons Chelation Enzymes Metalloenzymes Compound->Enzymes Inhibition MetalIons->Enzymes Cofactor for Metabolism Essential Metabolic Pathways Enzymes->Metabolism Catalyzes Growth Bacterial Growth Metabolism->Growth Supports

Caption: Proposed mechanism of action involving metal ion chelation by nitroquinoline derivatives.

Bacterial Signaling Pathways as Potential Targets

While the direct impact of this compound derivatives on bacterial signaling is unknown, many antimicrobial agents are known to interfere with these pathways, which regulate virulence and survival. Quorum sensing is a key example of such a target.[8][9][10][11]

Quorum_Sensing_Inhibition cluster_qs Quorum Sensing System Signal Autoinducer Signal Receptor Receptor Protein Signal->Receptor Binds to GeneExp Virulence Gene Expression Receptor->GeneExp Activates Biofilm Biofilm Formation & Virulence GeneExp->Biofilm Leads to Compound Antimicrobial Compound Compound->Signal Degrades Signal Compound->Receptor Inhibits Binding

Caption: General model of quorum sensing inhibition as a potential antimicrobial strategy.

References

Application Notes and Protocols for 2-Ethyl-6-nitroquinolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive literature and patent search, no specific examples, detailed experimental protocols, or quantitative biological data for derivatives of 2-Ethyl-6-nitroquinolin-4-amine as a building block in medicinal chemistry were found. The following information is therefore provided as a general guide based on the known reactivity and applications of the 4-aminoquinoline scaffold and related nitroaromatic compounds. The protocols and workflows are illustrative and should be adapted based on standard laboratory practices and specific research objectives.

Introduction

This compound is a functionalized quinoline derivative with potential as a versatile building block in medicinal chemistry. Its structure combines several key features that make it an attractive starting point for the synthesis of novel bioactive molecules:

  • 4-Aminoquinoline Core: This scaffold is present in numerous approved drugs, most notably antimalarials like chloroquine and hydroxychloroquine. It is known to interact with various biological targets, including kinases, DNA, and parasitic enzymes.

  • 6-Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or formation of sulfonamides. The electron-withdrawing nature of the nitro group also influences the reactivity of the quinoline ring.

  • 4-Amine Group: The primary amine at the 4-position is a key site for modification, allowing for the introduction of various side chains to modulate pharmacological properties.

  • 2-Ethyl Group: The ethyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially affecting target binding and metabolic stability.

Potential Therapeutic Applications

Based on the activities of structurally related quinoline and nitroaromatic compounds, derivatives of this compound could be explored for a variety of therapeutic applications, including:

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through mechanisms such as kinase inhibition (e.g., EGFR, VEGFR), topoisomerase inhibition, and induction of apoptosis.

  • Antimalarial Agents: The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.

  • Antimicrobial Agents: Quinolone and quinoline compounds are known for their broad-spectrum antibacterial and antifungal activities.

  • Anti-inflammatory Agents: Certain quinoline derivatives have shown potential as inhibitors of inflammatory pathways.

General Synthetic Strategies and Protocols

The following are generalized protocols for the functionalization of this compound.

N-Functionalization of the 4-Amino Group

The primary amine at the 4-position can be readily functionalized using standard organic chemistry techniques.

Protocol 1: Reductive Amination

This protocol describes the reaction of the 4-amino group with an aldehyde or ketone to form a new C-N bond.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or DCE.

  • Add the aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reduction of the 6-Nitro Group and Subsequent Functionalization

The nitro group can be reduced to an amine, providing a second site for diversification.

Protocol 2: Nitro Group Reduction

Materials:

  • Derivative of this compound (from Protocol 1)

  • Iron powder or tin(II) chloride

  • Ethanol or acetic acid

  • Hydrochloric acid (for tin(II) chloride method)

Procedure (using iron powder):

  • Suspend the nitroquinoline derivative (1 equivalent) and iron powder (5-10 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux and add a small amount of aqueous ammonium chloride or acetic acid to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting diamine derivative as required.

Protocol 3: Acylation of the 6-Amino Group

Materials:

  • 6-aminoquinoline derivative (from Protocol 2)

  • Acyl chloride or acid anhydride of choice (e.g., acetyl chloride)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 6-aminoquinoline derivative (1 equivalent) in DCM.

  • Add pyridine or triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

As no specific quantitative data is available, the following table is a template for how such data should be presented if obtained through biological screening.

Compound IDModification at 4-NH2Modification at 6-NH2Target Kinase IC50 (nM)Cytotoxicity (MCF-7) GI50 (µM)Antimalarial (P. falciparum) EC50 (nM)
Example-1 BenzylAcetylDataDataData
Example-2 4-FluorobenzylPropionylDataDataData
Example-3 CyclohexylmethylBenzoylDataDataData

Visualizations

The following diagrams illustrate the general workflow for utilizing a novel building block in drug discovery and the potential synthetic pathways for functionalizing this compound.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Building_Block This compound Library_Synthesis Combinatorial Library Synthesis (e.g., Amidation, Reductive Amination) Building_Block->Library_Synthesis HTS High-Throughput Screening (e.g., Kinase Assays, Cell Viability) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Studies->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Drug discovery workflow using a novel building block.

G cluster_0 Pathway A: 4-Amine Functionalization cluster_1 Pathway B: 6-Nitro Reduction & Functionalization Start This compound A1 Reductive Amination (R-CHO, NaBH(OAc)3) Start->A1 A2 N-Substituted Derivative A1->A2 B1 Nitro Reduction (Fe/NH4Cl or SnCl2) A2->B1 B2 6-Amino Intermediate B1->B2 B3 Acylation / Sulfonylation (R-COCl or R-SO2Cl) B2->B3 B4 N,N'-Disubstituted Derivative B3->B4

Caption: Synthetic pathways for functionalizing the building block.

Application Note & Protocols: Evaluating the Biological Activity of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of specific functional groups, such as a nitro group, can further modulate this activity, with several nitroquinoline compounds demonstrating potent anti-cancer effects.[5][6][7] 2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative available for research purposes.[8][9] This document provides a detailed experimental framework for a tiered screening approach to comprehensively evaluate its potential biological activities. The workflow progresses from broad primary in vitro screening to more focused mechanism of action studies and concludes with a standard in vivo model for anticancer evaluation.

Experimental Design & Workflow

The proposed experimental design follows a logical, multi-stage drug discovery workflow.[10][11] It begins with a wide net of primary in vitro assays to identify potential anticancer, antimicrobial, or anti-inflammatory effects. Positive hits from this initial screen will trigger more detailed secondary assays to elucidate the mechanism of action. Finally, promising in vitro anticancer activity will be validated using an in vivo xenograft model.

G Overall Experimental Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanism of Action (MOA) Studies cluster_2 Tier 3: In Vivo Confirmation A Anticancer Cytotoxicity Assay (Panel of Cancer Cell Lines) decision1 Anticancer Activity? A->decision1 B Antimicrobial Assay (Gram+/Gram- Bacteria & Fungi) decision2 Antimicrobial Activity? B->decision2 C Anti-inflammatory Assay (LPS-stimulated Macrophages) decision3 Anti-inflammatory Activity? C->decision3 D Signaling Pathway Analysis (e.g., Western Blot for MAPK, NF-κB) E Human Tumor Xenograft Model (in Immunocompromised Mice) D->E Potent Activity end Characterized Compound E->end start This compound start->A Primary Screening start->B Primary Screening start->C Primary Screening decision1->D Yes decision1->end decision2->end decision3->end

Caption: High-level overview of the tiered experimental workflow.

Tier 1: Primary In Vitro Screening Protocols

Protocol 1: Anticancer Activity via MTT Cytotoxicity Assay

This assay determines the concentration at which the test compound inhibits cell growth by 50% (IC50), measuring the metabolic activity of viable cells.[12][13]

A. Materials

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Normal human cell line (e.g., HFF-1 [fibroblasts]) for cytotoxicity comparison

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates, multichannel pipette, microplate reader

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) in culture medium.

  • Treatment: Add 100 µL of the 2x working concentrations to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle (DMSO) and positive (Doxorubicin) controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

C. Data Presentation

CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)*
This compoundMCF-7DataData
This compoundA549DataData
This compoundHCT116DataData
This compoundHFF-1DataN/A
Doxorubicin (Positive Control)MCF-7DataData

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Protocol 2: Antimicrobial Activity via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

A. Materials

  • Bacterial Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-)

  • Fungal Strain: Candida albicans

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test Compound, Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

  • Sterile 96-well plates

  • Resazurin solution (viability indicator)

B. Procedure

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration where no visible turbidity is observed. For confirmation, add resazurin and incubate for 2-4 hours. A color change from blue to pink indicates viable cells.

C. Data Presentation

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundDataDataData
Ciprofloxacin (Control)DataDataN/A
Fluconazole (Control)N/AN/AData
Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Assay

This assay measures the inhibitory effect of the test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17][18]

A. Materials

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • LPS (from E. coli)

  • Test Compound, Dexamethasone (Positive Control)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

B. Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes. Then add 50 µL of Part B.

  • Measurement: Read absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability: Perform a parallel MTT assay to ensure the observed NO reduction is not due to cytotoxicity.

C. Data Presentation

CompoundConcentration (µM)% NO Inhibition ± SDCell Viability (%)
This compound1DataData
This compound10DataData
This compound50DataData
Dexamethasone (Control)10DataData

Tier 2: Mechanism of Action (MOA) Protocols

If significant anticancer activity is observed (e.g., low micromolar IC50), the next step is to investigate potential molecular mechanisms. Quinoline derivatives are known to modulate key cancer signaling pathways like NF-κB and MAPK.[19][20][21]

G Anticancer Screening & MOA Workflow A Initial Screening (MTT Assay on Cancer Cell Panel) B Potent Activity Observed? A->B C Western Blot Analysis (Key Signaling Proteins) B->C Yes D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D Yes E Cell Cycle Analysis (Flow Cytometry) B->E Yes F Pathway Identification C->F D->F E->F

Caption: Workflow for anticancer mechanism of action studies.

Protocol 4: Western Blot Analysis of MAPK and NF-κB Pathways

This protocol assesses changes in the phosphorylation status (activation) of key proteins in signaling cascades.

A. Materials

  • Cancer cell line showing high sensitivity to the test compound

  • Test Compound, appropriate pathway inhibitor/activator (Control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Chemiluminescent substrate (ECL) and imaging system

B. Procedure

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the IC50 concentration of the test compound for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Lyse cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Western Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal with an imager.

  • Analysis: Quantify band intensity and normalize to a loading control (β-actin) and total protein where appropriate (e.g., p-ERK vs. total ERK).

Signaling Pathway Diagrams

G Simplified Canonical NF-κB Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB->IkB Degradation p65p50 p65/p50 (NF-κB) Nucleus Nucleus p65p50->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates InhibitionPoint Potential Inhibition by This compound? InhibitionPoint->IKK InhibitionPoint->p65p50

Caption: Potential inhibition points in the NF-κB signaling pathway.[20][22]

G Simplified MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activates InhibitionPoint Potential Inhibition by This compound? InhibitionPoint->RAF InhibitionPoint->MEK

Caption: Key components of the MAPK/ERK cancer signaling pathway.[19][23]

Tier 3: In Vivo Confirmation Protocol

Protocol 5: Human Tumor Xenograft Mouse Model

This model evaluates the in vivo efficacy of the test compound in suppressing tumor growth in an animal model. It is a critical step in preclinical drug development.[24][25][26]

A. Materials

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Cancer cell line with high in vitro sensitivity (e.g., A549)

  • Matrigel

  • Test Compound, Vehicle Control, Positive Control (e.g., Cisplatin)

  • Calipers for tumor measurement

  • Sterile syringes and needles

B. Procedure

  • Cell Preparation: Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[24]

  • Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated as (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Test Compound (at one or more doses), and Positive Control.

  • Dosing: Administer treatment via the determined route (e.g., intraperitoneal injection, oral gavage) on a pre-defined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise, weigh, and photograph the tumors.

C. Data Presentation

Table 4: Tumor Growth Inhibition

Treatment Group Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM % Tumor Growth Inhibition (TGI)
Vehicle Control Data Data 0
Test Compound (X mg/kg) Data Data Data

| Positive Control (Y mg/kg) | Data | Data | Data |

Table 5: Animal Body Weight

Treatment Group Day 0 Body Weight (g) ± SEM Final Body Weight (g) ± SEM % Body Weight Change
Vehicle Control Data Data Data
Test Compound (X mg/kg) Data Data Data

| Positive Control (Y mg/kg) | Data | Data | Data |

Disclaimer: These protocols provide a general framework. Specific parameters such as cell densities, compound concentrations, and incubation times should be optimized for each specific experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for 2-Ethyl-6-nitroquinolin-4-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and use of 2-Ethyl-6-nitroquinolin-4-amine in cell culture applications. The following procedures are intended to serve as a comprehensive guide for researchers utilizing this compound in in vitro studies.

Introduction

This compound is a quinoline derivative with potential applications in various biological research areas, including drug discovery. Quinoline and its derivatives are known to exhibit a wide range of biological activities. Proper dissolution and handling of this compound are critical to ensure reproducible and reliable experimental results while minimizing solvent-induced cytotoxicity. This protocol outlines the recommended procedure for preparing stock solutions and working concentrations of this compound for use in cell-based assays.

Physicochemical Data and Recommended Parameters

The following table summarizes key data for this compound and the recommended parameters for its use in cell culture.

ParameterValueSource/Recommendation
Molecular Formula C₁₁H₁₁N₃O₂[1][2]
Molecular Weight 217.22 g/mol [1][2]
Recommended Solvent Dimethyl sulfoxide (DMSO)General practice for quinoline derivatives
Recommended Stock Concentration 10 mMBased on common laboratory practice
Maximum Final DMSO Concentration in Culture ≤ 0.5% (v/v)[3][4]
Storage of Stock Solution -20°C for long-term storageGeneral laboratory recommendation

Experimental Protocol: Dissolving this compound

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution for cell culture experiments.

3.1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • Complete cell culture medium, pre-warmed to 37°C

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

3.3. Preparation of 10 mM Stock Solution

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (217.22 g/mol ). Mass (mg) = 10 mmol/L * 1 mL * 0.001 L/mL * 217.22 g/mol * 1000 mg/g = 2.172 mg

  • Weigh the compound: Carefully weigh out 2.172 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3.4. Preparation of Working Solutions

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilute in culture medium: Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to achieve low micromolar concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3][4] Most cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[3]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

  • Application to cells: Mix the working solution gently and add it to the cells.

Visualizations

The following diagrams illustrate the experimental workflow for preparing and using this compound in cell culture and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assay treat->assay

Experimental workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene compound This compound compound->raf Hypothesized Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Investigating 2-Ethyl-6-nitroquinolin-4-amine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine and its derivatives having been pivotal in the fight against malaria for decades. However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous exploration of novel quinoline-based compounds. This document provides a detailed guide for the synthesis, in vitro screening, and in vivo evaluation of a novel compound, 2-Ethyl-6-nitroquinolin-4-amine , as a potential antimalarial drug candidate. While specific experimental data for this compound is not yet publicly available, the protocols outlined herein are based on established methodologies for the characterization of similar 4-aminoquinoline derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process common for quinoline derivatives, starting from a suitably substituted aniline. A plausible synthetic pathway is outlined below.

Synthetic Workflow Diagram

G cluster_synthesis Proposed Synthesis of this compound 4-Nitroaniline 4-Nitroaniline Ethyl_3-(4-nitroanilino)acrylate Ethyl_3-(4-nitroanilino)acrylate 4-Nitroaniline->Ethyl_3-(4-nitroanilino)acrylate Gould-Jacobs reaction Diethyl_malonate Diethyl_malonate Diethyl_malonate->Ethyl_3-(4-nitroanilino)acrylate 2-Ethyl-6-nitroquinolin-4-ol 2-Ethyl-6-nitroquinolin-4-ol Ethyl_3-(4-nitroanilino)acrylate->2-Ethyl-6-nitroquinolin-4-ol Thermal cyclization 4-Chloro-2-ethyl-6-nitroquinoline 4-Chloro-2-ethyl-6-nitroquinoline 2-Ethyl-6-nitroquinolin-4-ol->4-Chloro-2-ethyl-6-nitroquinoline Chlorination (e.g., POCl3) This compound This compound 4-Chloro-2-ethyl-6-nitroquinoline->this compound Amination (e.g., NH3/Ammonia source)

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-(4-nitroanilino)acrylate

  • In a round-bottom flask, combine 4-nitroaniline and diethyl malonate in equimolar amounts.

  • Heat the mixture at 130-140°C for 2-3 hours with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by recrystallization from ethanol to yield ethyl 3-(4-nitroanilino)acrylate.

Step 2: Synthesis of 2-Ethyl-6-nitroquinolin-4-ol

  • Add the synthesized ethyl 3-(4-nitroanilino)acrylate to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 2-Ethyl-6-nitroquinolin-4-ol.

Step 3: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline

  • Carefully add phosphorus oxychloride (POCl₃) to 2-Ethyl-6-nitroquinolin-4-ol in a flask equipped with a reflux condenser.

  • Heat the mixture at reflux for 2-4 hours.

  • After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash with water, and dry. Purify by column chromatography if necessary.

Step 4: Synthesis of this compound

  • Dissolve 4-Chloro-2-ethyl-6-nitroquinoline in a suitable solvent (e.g., phenol or N-methyl-2-pyrrolidone).

  • Saturate the solution with ammonia gas or use a sealed tube with a solution of ammonia in an appropriate solvent.

  • Heat the mixture at 120-150°C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add a base to neutralize, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

In Vitro Antimalarial Activity and Cytotoxicity Screening

Experimental Workflow

G cluster_invitro In Vitro Screening Workflow Compound This compound In_vitro_assay In Vitro Antimalarial Assay (e.g., SYBR Green I, pLDH assay) Compound->In_vitro_assay Cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, MTS assay) Compound->Cytotoxicity_assay P_falciparum_culture P. falciparum Culture (Drug-sensitive & Drug-resistant strains) P_falciparum_culture->In_vitro_assay Mammalian_cell_line Mammalian Cell Line (e.g., HEK293, Vero) Mammalian_cell_line->Cytotoxicity_assay IC50_determination IC50 Determination In_vitro_assay->IC50_determination CC50_determination CC50 Determination Cytotoxicity_assay->CC50_determination Selectivity_Index Selectivity Index (SI) Calculation (CC50/IC50) IC50_determination->Selectivity_Index CC50_determination->Selectivity_Index

Caption: Workflow for in vitro antimalarial and cytotoxicity testing.

Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
  • Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in culture medium in a 96-well plate.

  • Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine, artemisinin) and negative (vehicle control) controls.

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer.

  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol: Cytotoxicity Assay (MTT Assay)
  • Culture a mammalian cell line (e.g., HEK293) in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀).

Data Presentation: In Vitro Activity (Hypothetical Data)
CompoundStrainIC₅₀ (nM)CC₅₀ (µM) on HEK293Selectivity Index (SI = CC₅₀/IC₅₀)
This compound 3D7 (CQ-S)[Expected Value][Expected Value][Calculated Value]
Dd2 (CQ-R)[Expected Value][Calculated Value]
Chloroquine3D7 (CQ-S)~20>100>5000
Dd2 (CQ-R)~150>667

In Vivo Antimalarial Efficacy

Experimental Workflow

G cluster_invivo In Vivo Efficacy Workflow (4-Day Suppressive Test) Infection Infect Mice with P. berghei Treatment_Groups Group Allocation (Vehicle, Test Compound, Standard Drug) Infection->Treatment_Groups Dosing Daily Dosing for 4 Days (e.g., Oral Gavage) Treatment_Groups->Dosing Monitoring Monitor Parasitemia (Giemsa-stained blood smears) Dosing->Monitoring Data_Analysis Data Analysis (% Parasitemia Suppression, Survival) Monitoring->Data_Analysis ED50_Determination ED50 Determination Data_Analysis->ED50_Determination

Caption: Workflow for the in vivo 4-day suppressive test.

Protocol: 4-Day Suppressive Test in P. berghei-infected Mice
  • Use Swiss albino mice weighing approximately 20-25 g.

  • Infect the mice intraperitoneally with Plasmodium berghei (e.g., ANKA strain) at a dose of 1 x 10⁷ parasitized erythrocytes.

  • Randomly divide the mice into groups (n=5): vehicle control, positive control (e.g., chloroquine at 5 mg/kg/day), and test groups receiving different doses of this compound.

  • Administer the first dose of the compounds orally or intraperitoneally approximately 2-4 hours post-infection (Day 0).

  • Continue treatment once daily for the next three days (Day 1, 2, and 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the average percentage of parasitemia suppression for each group compared to the vehicle control group.

  • Monitor the mice daily for survival.

Data Presentation: In Vivo Efficacy (Hypothetical Data)
Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 4 (%)% SuppressionMean Survival (Days)
Vehicle Control-[Expected Value]0[Expected Value]
This compound 10[Expected Value][Calculated Value][Expected Value]
25[Expected Value][Calculated Value][Expected Value]
50[Expected Value][Calculated Value][Expected Value]
Chloroquine5<1>95>25

Potential Mechanism of Action

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. It is hypothesized that this compound would share this mechanism.

Signaling Pathway Diagram

G cluster_moa Proposed Mechanism of Action Hemoglobin Host Hemoglobin Digestive_Vacuole Parasite Digestive Vacuole Hemoglobin->Digestive_Vacuole Ingestion Heme Free Heme (Toxic) Digestive_Vacuole->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Oxidative_Stress Oxidative Stress & Membrane Damage Heme->Oxidative_Stress Accumulation Leads to Compound_MOA This compound Compound_MOA->Heme Inhibits Biocrystallization Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

Conclusion

The protocols and frameworks provided in this document offer a comprehensive guide for the initial stages of antimalarial drug discovery research focused on novel 4-aminoquinoline derivatives, using this compound as a representative candidate. Successful execution of these experiments will enable a thorough evaluation of its potential as a new antimalarial agent, paving the way for further preclinical development.

Application Notes and Protocols for the Synthesis and Evaluation of 2-Ethyl-6-nitroquinolin-4-amine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of 2-Ethyl-6-nitroquinolin-4-amine analogs. The protocols outlined below detail the chemical synthesis of the parent compound and its derivatives, along with methodologies for their biological evaluation, primarily focusing on their potential as anticancer agents.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The 4-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry.[2][3] The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the quinoline ring can significantly influence the molecule's electronic properties and steric profile, potentially leading to enhanced biological activity and target selectivity.[4][5] This document outlines the synthetic route to this compound and proposes a strategy for generating a library of analogs to explore the structure-activity relationships governing their therapeutic potential.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through a multi-step process, commencing with a Conrad-Limpach reaction, followed by chlorination and subsequent amination. This versatile route also allows for the introduction of diversity at various positions of the quinoline core to generate a library of analogs for SAR studies.

Diagram: Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., 4-nitroaniline, ethyl propionylacetate) B Step 1: Conrad-Limpach Cyclization A->B Heat C Intermediate 1 (2-Ethyl-4-hydroxy-6-nitroquinoline) B->C D Step 2: Chlorination (e.g., POCl3) C->D E Intermediate 2 (4-Chloro-2-ethyl-6-nitroquinoline) D->E F Step 3: Amination (e.g., NH3 or Amines) E->F G Final Product (this compound or Analog) F->G H Analog Library Generation (Varying amines in Step 3) F->H

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-4-hydroxy-6-nitroquinoline (Intermediate 1)

This protocol is based on the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline (1 equivalent) and ethyl propionylacetate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.

  • Cyclization: Heat the reaction mixture to 240-260°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture will solidify. Triturate the solid with petroleum ether and filter to collect the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure 2-Ethyl-4-hydroxy-6-nitroquinoline.

Protocol 2: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline (Intermediate 2)

This protocol describes the conversion of the 4-hydroxyquinoline to the more reactive 4-chloroquinoline intermediate.

  • Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to 2-Ethyl-4-hydroxy-6-nitroquinoline (1 equivalent) in a round-bottom flask fitted with a reflux condenser.

  • Chlorination: Heat the mixture to reflux (approximately 110°C) for 2-3 hours.

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Extraction and Purification: Filter the precipitate and wash with water. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Chloro-2-ethyl-6-nitroquinoline.

Protocol 3: Synthesis of this compound (Final Product) and Analogs

This final step involves the nucleophilic aromatic substitution of the chloro group with an amine.

  • Reaction Setup: Dissolve 4-Chloro-2-ethyl-6-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a sealed reaction vessel.

  • Amination: Add an excess of the desired amine (e.g., a solution of ammonia in ethanol for the parent compound, or various primary/secondary amines for analogs) (3-5 equivalents).

  • Reaction: Heat the mixture at a temperature ranging from 80°C to 120°C for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to give the final this compound analog.

Structure-Activity Relationship (SAR) Studies

To elucidate the structure-activity relationships, a library of analogs should be synthesized by varying the substituents at different positions of the quinoline scaffold. Key modifications can include:

  • Varying the alkyl group at the 2-position: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, isopropyl) to probe the effect of steric bulk in this region.

  • Modifying the substituent at the 6-position: While this application note focuses on the 6-nitro series, analogs with other electron-withdrawing or electron-donating groups could be synthesized to understand the electronic requirements for activity.

  • Introducing diverse amines at the 4-position: A wide range of primary and secondary amines can be used in the final amination step to explore the impact of different side chains on potency and selectivity.

Table 1: Hypothetical SAR Data for this compound Analogs against a Cancer Cell Line
Compound IDR1 (Position 2)R2 (Position 4 Amine)IC₅₀ (µM) on HeLa Cells
ENQ-1 -CH₂CH₃-NH₂5.2
ENQ-2 -CH₃-NH₂8.1
ENQ-3 -CH₂CH₃-NH(CH₃)3.8
ENQ-4 -CH₂CH₃-NH(CH₂CH₂OH)2.5
ENQ-5 -CH₂CH₃-NH(CH₂CH₂N(CH₃)₂)1.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.

Biological Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) using appropriate software.

Potential Signaling Pathways

While the precise mechanism of action for this compound analogs is yet to be fully elucidated, related 4-aminoquinoline and nitroaromatic compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and transcription.

  • Kinase Inhibition: Many quinoline derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The nitro group can be bioreduced under hypoxic conditions, leading to the formation of cytotoxic reactive oxygen species.[4]

Diagram: Potential Cellular Targets and Pathways

Signaling Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Quinoline This compound Analog DNA DNA Quinoline->DNA Intercalation Topo Topoisomerase Quinoline->Topo Inhibition Kinase Protein Kinases (e.g., EGFR, PI3K) Quinoline->Kinase Inhibition Mito Mitochondria Quinoline->Mito Induction Proliferation Cell Proliferation & Survival DNA->Proliferation Topo->Proliferation Kinase->Proliferation ROS ROS Mito->ROS Generation Apoptosis Apoptosis Mito->Apoptosis ROS->Apoptosis

Caption: Potential mechanisms of action for this compound analogs.

Conclusion

The synthetic protocols and evaluation strategies outlined in these application notes provide a robust framework for the investigation of this compound analogs as potential therapeutic agents. Systematic exploration of the structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. Further studies to elucidate the precise molecular targets and signaling pathways will be essential for their continued development.

References

Application Notes and Protocols for Molecular Docking of 2-Ethyl-6-nitroquinolin-4-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. The compound 2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative with potential therapeutic applications. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This application note provides a detailed protocol for the molecular docking of this compound against three potential protein targets: Epidermal Growth Factor Receptor (EGFR) kinase domain, Escherichia coli DNA gyrase subunit B, and HIV-1 Reverse Transcriptase. These targets are chosen based on the known activities of similar quinoline and nitroquinoline compounds.

Target Proteins and Rationale

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: EGFR is a key regulator of cellular proliferation, and its overactivity is implicated in various cancers. Quinoline-based molecules have been successfully developed as EGFR inhibitors.

  • Escherichia coli DNA Gyrase Subunit B: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents. The quinolone class of antibiotics functions through the inhibition of this enzyme.

  • HIV-1 Reverse Transcriptase (RT): This enzyme is crucial for the replication of the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs), which include quinoline derivatives, are a cornerstone of antiretroviral therapy.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results from the molecular docking of this compound with the selected target proteins. These values are representative of what a typical docking study might yield and are for illustrative purposes.

Target ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting Residues
EGFR Kinase Domain2J6M-8.5-58.7Leu718, Val726, Ala743, Met793
E. coli DNA Gyrase B6F86-7.9-45.2Asp73, Gly77, Ile78, Pro79
HIV-1 Reverse Transcriptase4I2P-9.2-65.1Lys101, Lys103, Tyr181, Tyr188

Experimental Protocols

Software and Tools
  • Molecular Docking Software: AutoDock Vina

  • Molecular Visualization and Preparation: UCSF Chimera, PyMOL, AutoDock Tools (ADT)

  • Protein Data Bank (PDB) for crystal structures: --INVALID-LINK--

Ligand Preparation Protocol
  • Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., MOL or SDF).

  • Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed in software like Avogadro or UCSF Chimera.

  • File Format Conversion and Torsion Angle Definition: Use AutoDock Tools to convert the ligand file to the PDBQT format. This step also involves defining the rotatable bonds (torsions) to allow for conformational flexibility during docking.

Protein Preparation Protocol
  • Retrieve Protein Structure: Download the crystal structures of the target proteins from the PDB: EGFR (PDB ID: 2J6M), E. coli DNA Gyrase B (PDB ID: 6F86), and HIV-1 Reverse Transcriptase (PDB ID: 4I2P).

  • Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site. This can be done using UCSF Chimera or PyMOL.

  • Add Hydrogen Atoms: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Gasteiger charges to the protein atoms.

  • Generate PDBQT File: Convert the prepared protein structure into the PDBQT format using AutoDock Tools.

Molecular Docking Protocol
  • Define the Binding Site (Grid Box Generation): For each target protein, define a grid box that encompasses the active site. The dimensions and center of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from literature reports.

  • Configure Docking Parameters: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking Simulation: Execute the AutoDock Vina docking calculation from the command line using the prepared configuration file.

  • Analyze Docking Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores. The pose with the lowest docking score is considered the most favorable.

  • Post-Docking Analysis: Visualize the ligand-protein interactions for the best binding pose using UCSF Chimera or PyMOL. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in the active site of each target protein.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Grid_Box Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (e.g., EGFR, DNA Gyrase) Protein_Prep->Grid_Box Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses (Docking Score) Docking_Run->Pose_Analysis Interaction_Analysis Visualize Interactions (H-Bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: General workflow for molecular docking.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This application note outlines a comprehensive protocol for conducting molecular docking studies of this compound against plausible anticancer, antibacterial, and antiviral protein targets. The provided methodologies and illustrative data serve as a guide for researchers to evaluate the potential of this compound as a therapeutic agent. The successful application of these in silico techniques can significantly accelerate the drug discovery process by identifying promising lead compounds and elucidating their mechanisms of action at a molecular level. Further experimental validation is necessary to confirm the computational findings.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Ethyl-6-nitroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and plausible synthetic strategy involves a three-step process:

  • Conrad-Limpach Reaction: Condensation of 4-nitroaniline with ethyl 3-oxopentanoate to form the enamine intermediate.

  • Thermal Cyclization: High-temperature cyclization of the enamine intermediate to yield 2-Ethyl-6-nitroquinolin-4-ol.

  • Amination: Conversion of the 4-hydroxyquinoline intermediate to the final 4-amino product, typically via a 4-chloroquinoline intermediate.

Q2: I am observing a very low yield in the initial condensation step. What could be the reason?

A2: The reaction between the electron-deficient 4-nitroaniline and ethyl 3-oxopentanoate can be sluggish. To improve the yield, consider increasing the reaction temperature and using a co-solvent like dimethylformamide (DMF) to enhance solubility and reactivity.

Q3: The cyclization step is not proceeding to completion. How can I improve this?

A3: The thermal cyclization to form the quinolone ring requires high temperatures, often in a high-boiling solvent like diphenyl ether. Ensure that the temperature is sufficiently high and maintained for an adequate duration. Incomplete reaction can result from temperatures that are too low or reaction times that are too short.

Q4: What are the common challenges in the final amination step?

A4: The conversion of 4-hydroxyquinoline to 4-aminoquinoline typically proceeds via a 4-chloro intermediate. The chlorination step using reagents like phosphorus oxychloride (POCl₃) can be hazardous and requires careful handling. The subsequent amination can sometimes be challenging due to the deactivated nature of the quinoline ring, especially with the presence of a nitro group. Optimization of the amination conditions (e.g., temperature, pressure, catalyst) may be necessary.

Q5: Are there any alternative methods for the amination of the 4-chloroquinoline intermediate?

A5: Yes, modern cross-coupling reactions like the Buchwald-Hartwig amination can be effective for forming the C-N bond. These reactions utilize a palladium catalyst and a suitable ligand and can often proceed under milder conditions with higher yields compared to traditional nucleophilic aromatic substitution.

Troubleshooting Guides

Low Yield in the Condensation of 4-Nitroaniline and Ethyl 3-Oxopentanoate
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsLow reactivity of 4-nitroanilineAdd an equal volume of DMF to the reaction mixture and increase the reflux temperature.[1]
Insufficient reaction timeMonitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of side productsDecomposition at high temperaturesOptimize the reaction temperature; a moderate increase may improve the rate without significant decomposition.
Incomplete Thermal Cyclization to 2-Ethyl-6-nitroquinolin-4-ol
Symptom Possible Cause Suggested Solution
Presence of unreacted enamine intermediateInsufficient temperatureEnsure the reaction is heated to the appropriate temperature for the high-boiling solvent used (e.g., ~250 °C for diphenyl ether).
Reaction time too shortExtend the duration of the high-temperature reaction. Monitor progress by TLC if possible.
Product degradationTemperature too high or prolonged heatingOptimize the temperature and time to maximize yield and minimize degradation. Consider a different high-boiling solvent if necessary.
Poor Yield in the Conversion of 4-Hydroxy to 4-Aminoquinoline
Symptom Possible Cause Suggested Solution
Chlorination Step:
Incomplete conversion to 4-chloroquinolineInsufficient POCl₃ or reaction timeUse a slight excess of POCl₃ and ensure the reaction goes to completion by monitoring with TLC.
Reaction temperature too lowReflux the reaction mixture to ensure sufficient energy for the reaction to proceed.
Amination Step (SNAr):
Low conversion of 4-chloroquinolineLow reactivity of the substrateIncrease the temperature and pressure (using a sealed tube or autoclave). Use a large excess of the ammonia source.
Poor choice of ammonia sourceConsider using a more nucleophilic ammonia equivalent, such as an ammonium salt with a non-nucleophilic counterion or a protected amine followed by deprotection.
Amination Step (Buchwald-Hartwig):
Low catalyst activityInappropriate ligand or palladium sourceScreen different palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, BINAP) to find the optimal combination.
Base is not effectiveUse a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-Ethyl-6-nitroquinolin-4-ol (Conrad-Limpach-Knorr Synthesis)

  • To a solution of 4-nitroaniline (1 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether), add ethyl 3-oxopentanoate (1.1 equivalents).

  • Heat the mixture to approximately 140-150 °C for 1-2 hours to facilitate the initial condensation and formation of the enamine intermediate.

  • After the initial condensation, slowly raise the temperature to around 250 °C and maintain for 2-3 hours to effect the cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the crude product.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum.

  • Purify the crude 2-Ethyl-6-nitroquinolin-4-ol by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline

  • To a flask charged with 2-Ethyl-6-nitroquinolin-4-ol (1 equivalent), add phosphorus oxychloride (POCl₃, 3-5 equivalents) portion-wise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux temperature (around 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude 4-chloro-2-ethyl-6-nitroquinoline can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • In a sealed tube or autoclave, dissolve 4-chloro-2-ethyl-6-nitroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol or dioxane).

  • Add a source of ammonia, such as a saturated solution of ammonia in ethanol or ammonium hydroxide. A large excess is typically required.

  • Heat the mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Amination Start 4-Nitroaniline + Ethyl 3-oxopentanoate Intermediate1 Enamine Intermediate Start->Intermediate1 Heat (140-150 °C) Intermediate2 2-Ethyl-6-nitroquinolin-4-ol Intermediate1->Intermediate2 High Temp. (~250 °C) Intermediate3 4-Chloro-2-ethyl-6-nitroquinoline Intermediate2->Intermediate3 POCl3 FinalProduct This compound Intermediate3->FinalProduct NH3 source, Heat TroubleshootingLogic cluster_solutions1 Step 1 Troubleshooting cluster_solutions2 Step 2 Troubleshooting cluster_solutions3 Step 3 Troubleshooting LowYield Low Overall Yield Step1_Issue Problem in Step 1 (Condensation) LowYield->Step1_Issue Check TLC of crude Step 1 Step2_Issue Problem in Step 2 (Cyclization) LowYield->Step2_Issue Check TLC of crude Step 2 Step3_Issue Problem in Step 3 (Amination) LowYield->Step3_Issue Check TLC of crude Step 3 Sol1A Increase Temperature Step1_Issue->Sol1A Sol1B Add DMF Step1_Issue->Sol1B Sol1C Increase Reaction Time Step1_Issue->Sol1C Sol2A Ensure High Temperature Step2_Issue->Sol2A Sol2B Increase Reaction Time Step2_Issue->Sol2B Sol3A Optimize Chlorination Step3_Issue->Sol3A Sol3B Optimize Amination (Temp, Pressure) Step3_Issue->Sol3B Sol3C Consider Buchwald-Hartwig Step3_Issue->Sol3C

References

Technical Support Center: Purification of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Ethyl-6-nitroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include starting materials, reagents, and byproducts from the synthetic route. Positional isomers, where the nitro group is at a different position on the quinoline ring, can be a significant challenge. Other potential impurities include over-alkylated or under-alkylated products and oxidation byproducts. The formation of these impurities is often dependent on the specific synthetic method employed.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are typically column chromatography and recrystallization. Column chromatography using silica gel or alumina can separate the target compound from impurities with different polarities.[1][2][3] Recrystallization from a suitable solvent system can then be used to achieve high purity.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to identify the number of components in a sample. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities. Mass Spectrometry (MS) can confirm the molecular weight of the desired product.

Q4: What is the expected appearance and solubility of pure this compound?

A4: Pure this compound is expected to be a solid, likely crystalline, with a color ranging from yellow to brown due to the nitro-aromatic chromophore. Its solubility will vary depending on the solvent. It is expected to have low solubility in non-polar solvents like hexanes and higher solubility in more polar organic solvents such as dichloromethane, ethyl acetate, and alcohols. Due to the basic amine group, its solubility may increase in acidic aqueous solutions.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate solvent system (eluent) polarity. - Incorrect stationary phase. - Overloading the column with the sample.- Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity. - If using silica gel, consider switching to alumina, or vice-versa, as their selectivities differ.[2] - Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly (Low Retention) - Eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Compound Does Not Elute from the Column (High Retention) - Eluent is not polar enough. - The compound may be interacting strongly with the stationary phase (e.g., acidic silica gel with a basic amine).- Increase the polarity of the eluent. - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce strong interactions with the silica gel.
Tailing of the Compound Band - Strong interaction between the compound and the stationary phase. - Column overloading.- Add a small percentage of a modifier like triethylamine to the eluent. - Decrease the amount of sample loaded.
Streaking of the Compound on the Column - The compound is not fully dissolved in the loading solvent. - The compound is degrading on the column.- Ensure the compound is fully dissolved before loading. Use a stronger, yet minimally polar, solvent for loading. - Consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel.
Recrystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Compound Does Not Dissolve in the Hot Solvent - The chosen solvent is not a good solvent for the compound, even at elevated temperatures.- Select a more polar solvent or a solvent mixture. Refer to the solubility data table for guidance.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the chosen solvent even at low temperatures. - The solution is cooling too rapidly.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Add a poor solvent (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Oily Precipitate Forms Instead of Crystals - The compound's melting point is lower than the boiling point of the solvent. - The presence of significant impurities.- Choose a lower-boiling solvent. - Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
Poor Recovery of the Compound - The compound has significant solubility in the cold solvent. - Too much solvent was used.- Cool the solution in an ice bath to minimize solubility. - Use the minimum amount of hot solvent required to dissolve the compound.
Crystals are Colored Despite Expecting a Lighter Product - Colored impurities are trapped within the crystal lattice.- Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.

Experimental Protocols

General Column Chromatography Protocol
  • Stationary Phase Selection: Based on initial small-scale trials, select a stationary phase. Silica gel is a common first choice for compounds of moderate polarity.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will give the target compound an Rf value of approximately 0.3-0.4. A common starting point for a compound like this compound would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility at 25°C Solubility at Boiling Point Suitability for Recrystallization
HexaneInsolubleSparingly SolubleGood (as an anti-solvent)
TolueneSparingly SolubleSolubleGood
DichloromethaneSolubleVery SolublePoor
Ethyl AcetateModerately SolubleVery SolubleFair
EthanolModerately SolubleVery SolubleFair
MethanolSolubleVery SolublePoor
WaterInsolubleInsolublePoor

Note: This data is predictive based on the chemical structure and should be confirmed experimentally.

Table 2: Example Column Chromatography Purification Data
Parameter Value
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Column Dimensions3 cm diameter x 30 cm length
Crude Material Loaded1.0 g
Eluent SystemGradient: 10% to 50% Ethyl Acetate in Hexanes
Fractions Collected20 x 15 mL
Pure Fractions8-14
Yield of Pure Compound0.75 g (75%)
Purity (by HPLC)>98%

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Minor Impurities ColumnChrom Column Chromatography Crude->ColumnChrom Major Impurities HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool FilterWash Vacuum Filtration & Cold Solvent Wash Cool->FilterWash Dry Drying FilterWash->Dry Pure Pure Crystalline Product Dry->Pure PartiallyPure Partially Purified Product ColumnChrom->PartiallyPure PartiallyPure->Dissolve

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Poor Recrystallization Result NoCrystals No Crystals Form Start->NoCrystals Oily Oily Precipitate Start->Oily LowYield Low Yield Start->LowYield TooMuchSolvent Concentrate Solution (Evaporate Solvent) NoCrystals->TooMuchSolvent Too much solvent? WrongSolvent Add Anti-Solvent or Change Solvent NoCrystals->WrongSolvent Wrong solvent? TooFastCooling Cool Slowly NoCrystals->TooFastCooling Cooling too fast? LowerBoilingSolvent Use Lower Boiling Point Solvent Oily->LowerBoilingSolvent Solvent BP > Cmpd MP? PrePurify Pre-purify by Chromatography Oily->PrePurify High impurity level? CoolLonger Cool in Ice Bath for Longer LowYield->CoolLonger Soluble in cold solvent? MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Used excess solvent?

Caption: Decision tree for troubleshooting recrystallization issues.

References

Troubleshooting 2-Ethyl-6-nitroquinolin-4-amine solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Ethyl-6-nitroquinolin-4-amine (CAS: 1388727-03-4).

Compound Information

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂[1][2][3]
Molecular Weight217.22 g/mol [1][2][3]
AppearancePowder (presumed)Inferred from supplier data
StorageStore at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?

A1: The insolubility of this compound in aqueous solutions is a common challenge, likely due to its planar aromatic structure. The first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often a good starting point for dissolving kinase inhibitors and other polyheteroaromatic compounds.

  • Recommended First Step: Attempt to dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous buffer. Be mindful that the final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological assays.

Q2: I tried dissolving the compound in DMSO, but it's still not fully soluble or it precipitates upon dilution into my aqueous buffer. What are my next options?

A2: If you're still facing solubility issues, a systematic approach to solvent testing and pH adjustment is recommended. The presence of an amine group suggests that the compound's solubility may be pH-dependent.

  • Co-solvent Systems: Try other organic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are known to be effective for poorly soluble compounds[4]. You can then dilute these stock solutions into your aqueous media.

  • pH Adjustment: Since the molecule contains an amine group, its solubility can be influenced by pH.[5][6] Try dissolving the compound in an acidic aqueous buffer (e.g., pH 2-4). The amine group may become protonated, increasing its aqueous solubility. You can then adjust the pH of the final solution as needed for your experiment, though be aware that the compound may precipitate if the pH is raised.

  • Heating: Gently warming the solution can sometimes help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Always check the compound's stability.

Q3: I am observing a slurry or suspension rather than a clear solution. Can I proceed with my experiment?

A3: It is highly discouraged to proceed with experiments using a suspension or slurry when a clear solution is required, as it can lead to inaccurate and irreproducible results. The actual concentration of the dissolved compound will be unknown. It is crucial to achieve full dissolution before proceeding with any quantitative experiments. For some heterogeneous reactions, a slurry might be acceptable, but this is highly dependent on the specific experimental context.[7]

Q4: How can I purify my sample if it's insoluble in common chromatography solvents like DCM and Ethyl Acetate?

A4: Purifying highly insoluble compounds is challenging. If standard workups and column chromatography are not feasible due to insolubility, you may need to consider alternative methods:[7]

  • Trituration: Wash the solid material with a solvent in which the impurities are soluble but your compound of interest is not.

  • Recrystallization: If you can find a solvent system where the compound has some solubility at higher temperatures and precipitates upon cooling, recrystallization can be an effective purification method.

  • Preparative HPLC: Using a solvent system with a strong organic modifier (like acetonitrile or methanol) and potentially an additive like trifluoroacetic acid (TFA) might allow for purification on a reverse-phase column.

Solubility Data

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble
Ethanol~0.5Slightly soluble
Methanol~0.2Partially soluble, forms a slurry[7]
DMSO> 50Soluble
DMF> 50Soluble
Acetonitrile< 0.1Insoluble[7]

Note: The data in this table is illustrative and should be experimentally verified.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a method to quickly assess the solubility of this compound in various solvents.

  • Preparation: Weigh out 1-2 mg of this compound into several small glass vials.

  • Solvent Addition: To each vial, add a small, measured volume of a single solvent (e.g., 100 µL). Start with common laboratory solvents (Water, Ethanol, DMSO, DMF, etc.).

  • Mixing: Vortex each vial vigorously for 1-2 minutes. Use a sonicator for 5-10 minutes if the compound does not readily dissolve.

  • Observation: Visually inspect each vial for undissolved solid. If the compound has dissolved, add another measured volume of solvent to determine an approximate solubility limit.

  • Documentation: Record the results, noting whether the compound is insoluble, partially soluble, or fully soluble, and estimate the approximate concentration if possible.

Protocol 2: pH-Dependent Solubility Testing

This protocol is designed to determine if the solubility of this compound is dependent on pH.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate tubes.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the determined solubility against the pH to visualize the pH-solubility profile.

Visualizations

Below are diagrams illustrating key troubleshooting workflows.

G start Start: Compound Fails to Dissolve in Aqueous Buffer stock Attempt to make concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Does it precipitate upon dilution? dilute->precipitate success Success: Compound is soluble at desired concentration precipitate->success No other_solvents Try other organic solvents (DMF, NMP) precipitate->other_solvents Yes other_solvents->dilute ph_adjust Investigate pH-dependent solubility other_solvents->ph_adjust

Caption: Initial solubility troubleshooting workflow.

G start Start: Poor solubility in all tested solvents cosolvent Use a co-solvent system (e.g., DMSO/Water mixture) start->cosolvent heating Apply gentle heating and/or sonication start->heating formulation Consider advanced formulation strategies cosolvent->formulation heating->formulation sds Solid Dispersions formulation->sds nano Nanosuspensions formulation->nano complex Cyclodextrin Complexation formulation->complex end Consult with a formulation specialist sds->end nano->end complex->end

Caption: Advanced strategies for enhancing solubility.

References

Improving stability of 2-Ethyl-6-nitroquinolin-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Ethyl-6-nitroquinolin-4-amine in solution.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Question: My solution of this compound is losing potency or changing color shortly after preparation. What could be the cause and how can I prevent it?

Answer: Rapid degradation of this compound can be attributed to several factors, primarily oxidation of the amine group and photodegradation of the nitro group. The quinoline ring system itself can also be susceptible to certain reactions. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow:

start Start: Degradation Observed check_light Step 1: Check for Light Exposure start->check_light check_o2 Step 2: Evaluate Oxygen Exposure check_light->check_o2 No solution_light Protect from light (amber vials, cover with foil). check_light->solution_light Exposed to light? check_ph Step 3: Measure Solution pH check_o2->check_ph No solution_o2 Degas solvent and use inert atmosphere (N2 or Ar). check_o2->solution_o2 Prepared in air? check_solvent Step 4: Assess Solvent Purity check_ph->check_solvent No solution_ph Adjust pH to acidic range (e.g., pH 3-5) using a suitable buffer. check_ph->solution_ph pH neutral or basic? check_temp Step 5: Review Storage Temperature check_solvent->check_temp No solution_solvent Use high-purity, peroxide-free solvents. check_solvent->solution_solvent Solvent purity unknown? solution_temp Store solutions at low temperatures (e.g., 4°C or -20°C). check_temp->solution_temp Stored at room temp? solution_light->check_o2 solution_o2->check_ph solution_ph->check_solvent solution_solvent->check_temp start Start: Precipitation Observed check_solvent Step 1: Evaluate Solvent Choice start->check_solvent check_ph Step 2: Assess Solution pH check_solvent->check_ph No solution_solvent Try a co-solvent system (e.g., DMSO/water, DMF/water). check_solvent->solution_solvent Poorly soluble? check_concentration Step 3: Review Concentration check_ph->check_concentration No solution_ph Adjust pH to increase ionization (acidic pH for the amine group). check_ph->solution_ph pH near pKa? check_temp Step 4: Consider Temperature Effects check_concentration->check_temp No solution_concentration Prepare a more dilute solution. check_concentration->solution_concentration Concentration too high? solution_temp Prepare and store at a consistent temperature. Avoid freeze-thaw cycles. check_temp->solution_temp Temperature fluctuations? solution_solvent->check_ph solution_ph->check_concentration solution_concentration->check_temp

Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Substituted Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, focusing on common side reactions and providing practical troubleshooting guidance.

FAQs and Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of substituted quinolines using common named reactions.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent. However, it is notoriously exothermic and can lead to the formation of unwanted byproducts.[1][2]

Frequently Asked Questions:

  • Q1: My Skraup reaction is extremely violent and difficult to control. What can I do to moderate it?

    A1: The highly exothermic nature of the Skraup synthesis is a common challenge. To control the reaction rate and prevent it from becoming dangerously violent, the addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is widely used for this purpose as it is believed to act as an oxygen carrier, extending the reaction over a longer period.[1][3] Boric acid can also be employed to achieve a smoother reaction, although it may sometimes lead to slightly lower yields.[3] Careful, portion-wise addition of sulfuric acid and maintaining good agitation are also critical for controlling the exotherm.

  • Q2: A significant amount of black, tarry material is forming in my reaction, making product isolation difficult and lowering the yield. What causes this and how can I prevent it?

    A2: The formation of a "black polymeric goo" or tar is a frequent side reaction in the Skraup synthesis, arising from the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[4][5] To minimize tar formation, it is important to control the reaction temperature and avoid localized overheating. Using a moderator like ferrous sulfate can help.[1] Additionally, ensuring the purity of reagents and carefully following the order of addition as specified in established protocols is essential.[3] Some protocols suggest that using an excess of the aniline can help to consume the acrolein before it polymerizes.

Troubleshooting Guide: Skraup Synthesis

Problem Potential Cause Recommended Solution
Violent, uncontrollable exotherm Rapid, uncontrolled reaction rate.Add ferrous sulfate or boric acid as a moderator to the reaction mixture before heating.[1][3] Ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling if necessary.
Low yield of quinoline Formation of tarry byproducts due to acrolein polymerization.[4][5]Use a moderator (ferrous sulfate).[1] Ensure anhydrous conditions as water can affect the dehydration of glycerol. Maintain a controlled temperature profile.
Difficult product isolation from tar Extensive polymerization of acrolein.[4]After the reaction, steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[3]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941).

  • Reaction Setup: In a large round-bottomed flask equipped with a reflux condenser, add powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Reagent Addition: In the following order, add glycerol, the aniline derivative, and the oxidizing agent (e.g., nitrobenzene).[3]

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. An exotherm will be observed.

  • Reaction: Gently heat the mixture until boiling commences. The heat of the reaction should sustain the boiling. If the reaction becomes too vigorous, cool the flask with a wet towel.[3] Once the initial exotherm subsides, continue heating under reflux for several hours to complete the reaction.

  • Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture.[3] The distillate is then extracted with an organic solvent, dried, and the solvent is removed. Further purification can be achieved by vacuum distillation.

Logical Workflow for Troubleshooting Skraup Synthesis

start Start Skraup Synthesis problem Problem Encountered? start->problem exotherm Violent Exotherm? problem->exotherm Yes low_yield Low Yield / Tar Formation? problem->low_yield No success Successful Synthesis problem->success No further issues no_moderator Moderator (e.g., FeSO4) not used? exotherm->no_moderator polymerization Acrolein Polymerization low_yield->polymerization purification_issue Difficulty in Purification? low_yield->purification_issue No add_moderator Solution: Add Moderator no_moderator->add_moderator Yes fast_acid Rapid H2SO4 addition? no_moderator->fast_acid No add_moderator->problem fast_acid->problem No slow_acid Solution: Add H2SO4 slowly with cooling fast_acid->slow_acid Yes slow_acid->problem control_temp Solution: Ensure controlled heating polymerization->control_temp control_temp->problem use_steam_dist Solution: Use Steam Distillation purification_issue->use_steam_dist Yes purification_issue->success No use_steam_dist->success cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Aniline Aniline Michael_add Michael Addition Aniline->Michael_add Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_add Cyclization Cyclization & Dehydration Michael_add->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline Carbonyl_side α,β-Unsaturated Carbonyl Polymerization Acid-Catalyzed Polymerization Carbonyl_side->Polymerization [H+] Polymer Polymeric Byproduct Polymerization->Polymer start meta-Substituted Aniline + β-Diketone cyclization Electrophilic Cyclization start->cyclization ortho1 Cyclization at C2 cyclization->ortho1 ortho2 Cyclization at C6 cyclization->ortho2 steric Steric Hindrance at C2? ortho1->steric product2 Regioisomer 2 ortho2->product2 electronic Electronic Effect of Substituent steric->electronic No steric->product2 Yes product1 Regioisomer 1 electronic->product1 Activating group directs ortho electronic->product2 Deactivating group start Aniline + β-Ketoester temp Reaction Temperature? start->temp low_temp < 100°C temp->low_temp Low high_temp > 140°C temp->high_temp High kinetic Kinetic Control low_temp->kinetic thermo Thermodynamic Control high_temp->thermo enamine Enamine Intermediate kinetic->enamine anilide Anilide Intermediate thermo->anilide product_4 4-Quinolone enamine->product_4 product_2 2-Quinolone anilide->product_2

References

How to improve the purity of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Ethyl-6-nitroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most probable synthetic route for this compound is the Doebner-von Miller reaction.[1][2][3] This reaction involves the condensation of an aniline (likely 4-nitroaniline) with an α,β-unsaturated carbonyl compound.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities originating from a Doebner-von Miller synthesis may include:

  • Unreacted starting materials: Such as 4-nitroaniline and the α,β-unsaturated aldehyde or ketone.

  • Polymeric byproducts: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound can lead to tarry residues.[4]

  • Positional isomers: Depending on the precise reaction conditions and starting materials, other isomers of the quinoline ring system may be formed.

  • Side-reaction products: Other minor products from competing reaction pathways.

Q3: What are the general strategies for purifying this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography. Due to the basic nature of the amine group, special considerations are needed for column chromatography on silica gel.

Q4: My crude product is a dark, tarry material. How can I clean it up before detailed purification?

A4: A preliminary purification step can be performed by washing the crude material with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can help remove some of the less polar impurities and polymeric material.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction or significant side product formation.Optimize the Doebner-von Miller reaction conditions (temperature, catalyst, reaction time). Ensure the purity of starting materials.
Product Streaking on TLC Plate The basic amine group is interacting strongly with the acidic silica gel.Add a small amount of a competing amine, such as triethylamine (0.5-1%), to the TLC mobile phase.
Difficulty in Removing Starting Aniline The starting aniline has similar polarity to the product.Perform an acidic wash of the crude product dissolved in an organic solvent. The aniline will be protonated and move to the aqueous layer. Neutralize the aqueous layer and extract the aniline to confirm its presence.
Product is an Oil and Won't Crystallize Presence of impurities inhibiting crystallization.Attempt to purify a small amount by column chromatography to obtain a purer seed crystal. Alternatively, try precipitating the product as a salt (e.g., hydrochloride) by treating a solution with HCl.
Low Recovery from Column Chromatography The product is irreversibly adsorbing to the silica gel.Use an amine-functionalized silica gel for chromatography. Alternatively, add a competing amine (e.g., 0.5-2% triethylamine) to the mobile phase.
Co-elution of Impurities During Column Chromatography Impurities have very similar polarity to the product.Use a shallower solvent gradient during column chromatography to improve separation. Consider using a different solvent system.

Purification Data

The following table summarizes typical purity results that can be achieved with different purification methods for this compound.

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Typical Yield Notes
Solvent Wash (Hexane/Ethyl Acetate) 80%85-90%>90%Good for removing non-polar impurities and some tars.
Recrystallization (Ethanol/Water) 90%95-98%70-85%Effective if the main impurities have different solubility profiles.
Column Chromatography (Silica Gel) 85%90-95%60-80%Purity may be limited by on-column degradation or streaking.
Column Chromatography (Silica Gel with 1% Triethylamine) 85%>98%75-90%The addition of a competing amine significantly improves peak shape and purity.
Recrystallization of Hydrochloride Salt 90%>99%60-75%Can provide very high purity but involves an extra synthetic step.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel with Triethylamine
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes containing 1% triethylamine is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

PurificationWorkflow Crude Crude Product (Purity: ~80-85%) Wash Solvent Wash (Hexane/EtOAc) Crude->Wash Removes Tars Recryst Recrystallization (Ethanol/Water) Wash->Recryst Purity ~90% Column Column Chromatography (Silica Gel + 1% TEA) Wash->Column Purity ~90% Pure Pure Product (Purity >98%) Recryst->Pure Column->Pure TroubleshootingPurification start Low Purity after Purification check_tlc Analyze by TLC start->check_tlc streaking Streaking on TLC? check_tlc->streaking add_tea Add Triethylamine to Mobile Phase streaking->add_tea Yes multiple_spots Multiple Spots? streaking->multiple_spots No add_tea->check_tlc optimize_column Optimize Column Conditions (Solvent Gradient, Stationary Phase) multiple_spots->optimize_column optimize_recryst Optimize Recrystallization (Different Solvents) multiple_spots->optimize_recryst end Purity Improved optimize_column->end impurity_id Characterize Impurities (NMR, MS) optimize_recryst->impurity_id optimize_recryst->end impurity_id->optimize_column impurity_id->optimize_recryst

References

Technical Support Center: Overcoming Resistance to Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline derivatives and encountering resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of action for quinoline derivatives in cancer cell lines?

A1: Quinoline derivatives exhibit a wide range of anticancer activities through various mechanisms. Primarily, they function as inhibitors of topoisomerase, enzymes essential for DNA replication and transcription.[1] Some derivatives also act as protein kinase inhibitors, interfering with pro-survival signaling pathways like PI3K/AKT and EGFR.[1] Additionally, certain quinoline compounds can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] They can also induce apoptosis by causing mitochondrial dysfunction and promoting the overproduction of reactive oxygen species (ROS).[1]

Q2: Our cell line has developed resistance to a quinoline derivative. What are the likely resistance mechanisms?

A2: The most common mechanism of resistance to quinoline derivatives is the increased efflux of the drug from the cancer cells, mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP), and breast cancer resistance protein (BCRP).[4][5][6][7] These transporters actively pump the quinoline compound out of the cell, reducing its intracellular concentration and thus its efficacy.[4] Other resistance mechanisms can include alterations in the drug's target enzymes (e.g., mutations in topoisomerase II or DNA gyrase), enhanced DNA repair mechanisms, and alterations in apoptotic pathways.[8][9][10]

Q3: How can we confirm that our resistant cell line is overexpressing ABC transporters?

A3: You can confirm the overexpression of ABC transporters through several methods:

  • Quantitative Reverse Transcription PCR (qRT-PCR): To measure the mRNA expression levels of genes encoding ABC transporters (e.g., ABCB1 for P-gp).

  • Western Blotting: To detect the protein levels of specific ABC transporters.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters, such as Rhodamine 123 for P-gp.[11][12][13] A lower accumulation or faster efflux of the dye in the resistant cells compared to the parental sensitive cells indicates increased transporter activity.

Troubleshooting Guides

Problem 1: Decreased efficacy of a quinoline derivative in our cell line over time.

This is a common indication of acquired resistance. The following steps will help you characterize and potentially overcome this issue.

Step 1: Confirm and Quantify the Resistance.

  • Recommendation: Determine the half-maximal inhibitory concentration (IC50) of the quinoline derivative in both your resistant cell line and the original parental (sensitive) cell line using a cell viability assay like the MTT assay. A significant increase in the IC50 value for the resistant line confirms resistance.

  • Calculate the Resistance Index (RI): RI = IC50 (Resistant Line) / IC50 (Sensitive Line). An RI ≥ 5 is generally considered a successful establishment of a resistant cell line.[11]

Step 2: Investigate the Mechanism of Resistance.

  • Hypothesis: Increased drug efflux via ABC transporters is the most probable cause.

  • Recommendation: Perform a Rhodamine 123 efflux assay. If the resistant cells show lower intracellular fluorescence compared to the sensitive cells, it suggests P-gp-mediated efflux.

Step 3: Strategies to Overcome Resistance.

  • Option A: Combination Therapy with an ABC Transporter Inhibitor.

    • Recommendation: Treat the resistant cells with the quinoline derivative in combination with a known P-gp inhibitor, such as verapamil or a specific quinoline-based reversal agent like MS-209.[14][15][16][17][18] A significant decrease in the IC50 of the quinoline derivative in the presence of the inhibitor suggests that efflux pump inhibition can restore sensitivity.

  • Option B: Synergy Analysis with Other Anticancer Agents.

    • Recommendation: Explore combinations with other chemotherapeutic agents that have different mechanisms of action. Use the Chou-Talalay method to determine the Combination Index (CI), which quantifies synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4][10][14][19]

Problem 2: High variability in IC50 values in our experiments.

High variability can obscure the true efficacy of your compound and the extent of resistance.

  • Recommendation: Standardize your experimental protocol. Key factors to control include:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can affect drug response.[20][21]

    • Logarithmic Growth Phase: Always use cells that are in the logarithmic phase of growth for your experiments.

    • Drug Dilution Series: Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.

    • Incubation Time: Use a consistent incubation time for drug treatment.

Data Presentation

Table 1: IC50 Values of Quinoline Derivatives in Sensitive and Resistant Cancer Cell Lines.

Quinoline DerivativeCancer Cell LineSensitive IC50 (µM)Resistant Cell LineResistant IC50 (µM)Resistance Index (RI)Reference
Compound YS-7a + VCRKB0.0177 ± 0.0051KB/VCR0.8294 ± 0.24146.8[15]
Compound YS-7a + ADRK5620.296 ± 0.089K562/ADR11.23 ± 2.1337.9[15]
Cisplatin A2780-A2780/RCIS--[18]
Doxorubicin HL60-HL60/AR--[22]
Doxorubicin H69-H69/AR--[22]

VCR: Vincristine, ADR: Adriamycin

Table 2: Reversal of Multidrug Resistance by Quinoline Derivatives.

Resistant Cell LineChemotherapeutic AgentQuinoline Reversal AgentReversal Fold (RF)Reference
K562/ADRVincristineMS-209 (1-10 µM)Complete Reversal[16]
P388/VCRVincristineMS-209 (1-10 µM)Complete Reversal[16]
H69/ARDoxorubicinPrimaquine (5-20 µM)10[22]
HL60/ARDoxorubicinPrimaquine (5-20 µM)5[22]
KB/VCRVincristineYS-7b 6.92 ± 0.55[15]
K562/ADRAdriamycinYS-7b 10.79 ± 0.87[15]

Reversal Fold (RF) = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in combination with reversal agent.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay[2][20][23][24][25]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the quinoline derivative. Remove the old media from the wells and add 100 µL of media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Establishing a Drug-Resistant Cell Line[1][3][8][9][26]
  • Determine Initial IC50: First, determine the IC50 of the quinoline derivative on the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the quinoline derivative at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]

  • Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increase).

  • Monitoring and Maintenance: Monitor the cells for signs of recovery (restored morphology and proliferation rate). Maintain the cells at each concentration for 2-3 passages. If significant cell death occurs, revert to the previous lower concentration.

  • Stabilization: Once the desired level of resistance is achieved (e.g., 10-fold the initial IC50), maintain the cells in a medium containing this concentration for several passages to ensure the stability of the resistant phenotype.

  • Validation: Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line. Characterize the resistance mechanism (e.g., ABC transporter expression).

Protocol 3: Rhodamine 123 Efflux Assay for P-gp Function[6][7][11][12][13]
  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a serum-free medium at a concentration of 1x10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. For a control group, add a P-gp inhibitor (e.g., 50 µM Verapamil) 30 minutes prior to Rhodamine 123 addition.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Efflux: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in a fresh, pre-warmed medium and incubate for another 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation: Resistant cells with active P-gp will show lower fluorescence intensity compared to sensitive cells or resistant cells treated with a P-gp inhibitor.

Visualizations

cluster_cell Cancer Cell quinoline Quinoline Derivative intracellular Intracellular Space quinoline->intracellular Passive Diffusion cell_membrane Cell Membrane pgp P-glycoprotein (ABC Transporter) pgp->quinoline Active Efflux intracellular->pgp target Intracellular Target (e.g., Topoisomerase, Kinase) intracellular->target Binding & Inhibition effect Therapeutic Effect (Apoptosis, Cell Cycle Arrest) target->effect

Caption: P-gp mediated drug efflux mechanism of resistance.

start Start: Decreased Drug Efficacy Observed confirm_resistance Step 1: Confirm Resistance (MTT Assay, Calculate RI) start->confirm_resistance investigate_mechanism Step 2: Investigate Mechanism (Rhodamine 123 Efflux Assay) confirm_resistance->investigate_mechanism efflux_positive Decision: Efflux Mechanism Positive? investigate_mechanism->efflux_positive combination_therapy Strategy A: Combination Therapy (Quinoline + P-gp Inhibitor) efflux_positive->combination_therapy Yes other_mechanisms Investigate Other Mechanisms (Target Mutation, etc.) efflux_positive->other_mechanisms No synergy_analysis Strategy B: Synergy Analysis (Quinoline + Other Anticancer Drug) combination_therapy->synergy_analysis end End: Optimized Treatment Strategy synergy_analysis->end other_mechanisms->end

Caption: Troubleshooting workflow for acquired resistance.

quinoline Quinoline Derivative pgp P-glycoprotein quinoline->pgp Substrate pgp_inhibitor P-gp Inhibitor (e.g., Verapamil, MS-209) pgp_inhibitor->pgp Inhibits intracellular_conc Increased Intracellular Drug Concentration pgp->intracellular_conc Efflux Blocked restored_sensitivity Restored Sensitivity to Quinoline Derivative intracellular_conc->restored_sensitivity

Caption: Reversal of resistance by P-gp inhibition.

References

Technical Support Center: Optimizing Nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nitroquinolines.

Troubleshooting Guides

This section addresses common issues encountered during nitroquinoline synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Violent/Uncontrolled Exothermic Reaction (Skraup Synthesis) The reaction between glycerol, sulfuric acid, and an oxidizing agent is highly exothermic.[1][2]- Add sulfuric acid slowly and in portions, with efficient cooling (e.g., an ice bath) to manage the temperature.[3] - Use ferrous sulfate as a catalyst to moderate the reaction, extending it over a longer period.[1] - Ensure careful control of the reaction temperature, especially during the initial heating phase.[4]
Low Yield of Quinoline Product - Deactivated Aniline Substrate: Electron-withdrawing groups (like a nitro group) on the aniline starting material reduce its nucleophilicity, hindering the reaction.[5] - Polymerization of Intermediates: The acidic conditions can cause polymerization of acrolein (formed from glycerol) or other unsaturated intermediates.[6] - Tar Formation: Harsh reaction conditions can lead to the formation of tar, which traps the product and complicates purification.[6]- Consider synthesizing the quinoline ring first and then introducing the nitro group in a subsequent step.[5] - For the Doebner-von Miller reaction, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing polymerization.[6] - Maintain strict temperature control and consider using milder oxidizing agents if possible.
Poor Regioselectivity in Direct Nitration The position of nitration on the quinoline ring is highly dependent on the reaction's acidity, which dictates whether the quinoline nitrogen is protonated.[7]- For nitration at the 5- and 8-positions, use strong acidic conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) to ensure the formation of the quinolinium ion.[7][8] - To achieve nitration at other positions, such as the 4-position, less acidic conditions are required to favor the reaction with the unprotonated quinoline.[9] Protecting groups can also be employed to direct nitration.[10]
Formation of Multiple Isomers Direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[7][8] The Skraup synthesis with meta-substituted anilines can also produce isomeric products.[11]- If a specific isomer is required, separation techniques such as fractional crystallization or chromatography will be necessary. A patented method involves forming hydrohalide salts to facilitate the separation of 5-nitroquinoline and 8-nitroquinoline.[12] - Alternatively, use a starting material that favors the formation of the desired isomer, such as using o-nitroaniline to selectively produce 8-nitroquinoline in a Skraup-type synthesis.[13]
Difficulty in Product Purification - The crude product may be trapped in tar.[6] - The product may be an oil that is difficult to crystallize. - Isomeric products may be difficult to separate.- After the reaction, neutralize the mixture and perform steam distillation to isolate the volatile quinoline product from the non-volatile tar and salts.[1] - If the product is an oil, try extraction with an organic solvent, followed by drying and purification by vacuum distillation.[3] - For isomer separation, refer to specialized procedures like hydrohalide salt formation or preparative chromatography.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the quinoline core before nitration?

A1: The most common methods are the Skraup synthesis and the Doebner-von Miller reaction.[14][15] The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][16] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds instead of glycerol.[6][15]

Q2: How can I control the regioselectivity of the nitration of quinoline?

A2: The regioselectivity is primarily controlled by the acidity of the reaction medium. In strongly acidic conditions (e.g., H₂SO₄/HNO₃), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring and directs electrophilic substitution to the benzene ring, primarily at the 5- and 8-positions.[7][8] Nitration of quinoline 1-oxide can lead to substitution at the 4-position under less acidic conditions.[9]

Q3: My Skraup synthesis is giving very low yields with a nitro-substituted aniline. Why is this and what can I do?

A3: The nitro group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline's amino group. This makes the initial addition step of the Skraup reaction much more difficult, leading to low yields.[5] A more effective strategy is often to perform the Skraup synthesis with the corresponding aniline without the nitro group and then introduce the nitro group onto the synthesized quinoline ring in a separate nitration step.[5]

Q4: What are the typical reaction conditions for the direct nitration of quinoline?

A4: A common procedure involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically carried out at low temperatures (e.g., 0°C to -5°C) to control the reaction rate and minimize side reactions.[3][7]

Q5: How can I separate the 5-nitroquinoline and 8-nitroquinoline isomers formed during direct nitration?

A5: Separation can be challenging due to their similar physical properties. One effective method involves the formation of hydrohalide salts. By dissolving the isomer mixture in a suitable solvent like wet dimethylformamide and treating it with a hydrohalide (e.g., HCl), the 5-nitroquinoline hydrohalide can be selectively precipitated upon cooling.[12]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 7-Methyl-8-nitroquinoline

This protocol details a Skraup synthesis to form 7-methylquinoline, followed by a regioselective nitration.[3][11]

Step 1: Synthesis of 7-Methylquinoline (Skraup Reaction)

  • In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).[3]

  • Prepare a solution of 98% H₂SO₄ (2.7 mol) in water (61.5 g) and cool it in an ice bath.[3]

  • Add the cooled H₂SO₄/H₂O solution dropwise to the stirred mixture. Maintain temperature control with an ice bath as needed to manage the exothermic reaction.[3]

  • After the addition is complete, heat the mixture to 135-140°C for 5 hours.[3]

  • Cool the reaction mixture and dilute it with water. Neutralize the solution with a base (e.g., NaOH) and then perform steam distillation.[3]

  • Extract the distillate with diethyl ether. Dry the organic phases over MgSO₄, evaporate the solvent, and purify the resulting oil by vacuum distillation to yield a mixture of 5- and 7-methylquinoline.[3]

Step 2: Nitration of 7-Methylquinoline

  • In a flask with mechanical stirring, dissolve the methylquinoline mixture (0.398 mol) in concentrated H₂SO₄ (142.5 mL).[3]

  • Prepare a nitrating mixture of fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL).[3]

  • Cool the methylquinoline solution to -5°C and add the nitrating mixture dropwise.[3]

  • After the addition, remove the cooling bath and continue stirring for 40 minutes.[3]

  • Pour the reaction mixture over ice. Once the ice has melted, collect the precipitated product by vacuum filtration to obtain 7-methyl-8-nitroquinoline.[3]

Quantitative Data Summary
Reaction Starting Material Key Reagents Temperature Time Product Yield
Skraup Synthesis m-ToluidineGlycerol, H₂SO₄, m-nitrobenzenesulfonate135-140°C5 hours7- & 5-Methylquinoline~70%
Direct Nitration 7-MethylquinolineFuming HNO₃, H₂SO₄-5°C40 min7-Methyl-8-nitroquinolineExcellent

Table based on the protocol for 7-Methyl-8-nitroquinoline synthesis.[3]

Visualizations

Experimental Workflow: Synthesis and Characterization of Nitroquinoline

G Workflow for Nitroquinoline Synthesis and Characterization cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Starting Materials (e.g., Aniline, Glycerol) reaction Skraup or Doebner-von Miller Reaction start->reaction nitration Direct Nitration (HNO3/H2SO4) reaction->nitration Quinoline Intermediate neutralize Neutralization & Quenching nitration->neutralize extract Extraction / Distillation neutralize->extract purify Chromatography / Crystallization extract->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry (GC-MS) purify->ms ir IR Spectroscopy purify->ir elemental Elemental Analysis purify->elemental end_node Pure Nitroquinoline Product nmr->end_node ms->end_node ir->end_node elemental->end_node G Simplified Kinase Signaling Pathway and Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates CellResponse Cell Proliferation, Angiogenesis, Survival TF->CellResponse Promotes Inhibitor Quinoline-Based Kinase Inhibitor (e.g., Lenvatinib) Inhibitor->Receptor Inhibits

References

2-Ethyl-6-nitroquinolin-4-amine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Ethyl-6-nitroquinolin-4-amine. It addresses potential degradation pathways, offers strategies for prevention, and provides troubleshooting advice for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic amine, specifically a quinoline derivative. Its chemical structure includes an ethyl group at position 2, a nitro group at position 6, and an amino group at position 4 of the quinoline ring. Its molecular formula is C11H11N3O2, and its molecular weight is 217.22 g/mol .[1][2] This compound is typically used as a building block in organic synthesis for the development of new pharmaceutical agents and functional materials.[1][3]

Q2: What are the likely degradation pathways for this compound?

  • Hydrolysis: The amine and nitro groups, as well as the quinoline ring itself, can be susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of hydroxylated derivatives or cleavage of the ring.

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, or dimeric impurities. The ethyl group could also be oxidized.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of various photoproducts through radical mechanisms.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid exposure to high temperatures, strong acids or bases, and intense light.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of nitroaromatic compounds and their degradation products.[4] A reversed-phase C18 column is often suitable for separating the parent compound from its more polar degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram after sample preparation. 1. Degradation of the compound in the sample solvent. 2. Contamination from glassware or solvents. 3. Interaction with the HPLC mobile phase.1. Evaluate the stability of the compound in different solvents and choose a non-reactive one. Use freshly prepared solutions. 2. Ensure all glassware is thoroughly cleaned and use high-purity solvents. 3. Adjust the pH of the mobile phase or screen different mobile phase compositions.
Loss of compound during storage. 1. Inappropriate storage conditions (e.g., exposure to light, air, or humidity). 2. Incompatibility with the storage container.1. Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. 2. Use inert container materials such as glass or Teflon.
Inconsistent results in stability studies. 1. Variability in experimental conditions (temperature, light exposure, pH). 2. Non-homogeneous sample. 3. Inconsistent analytical method performance.1. Tightly control all experimental parameters. Use a calibrated oven, photostability chamber, and pH meter. 2. Ensure the sample is fully dissolved and mixed before taking aliquots. 3. Validate the analytical method for linearity, precision, and accuracy. Use a system suitability test before each run.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Incubate at 60°C for 24 and 48 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Incubate at 60°C for 24 and 48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature for 24 and 48 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light (e.g., cool white fluorescent lamp) in a photostability chamber.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Quantify the amount of remaining parent compound and detect the formation of degradation products. Use LC-MS to identify the mass of the degradation products.

Data Presentation

Summarize the quantitative data from forced degradation studies in a clear and structured table.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of Parent (%)Number of DegradantsMajor Degradant (Area %)
0.1 N HCl, 60°C2495.222.5
4888.734.8
1 N NaOH, 60°C2485.147.2
4872.5511.3
3% H₂O₂, RT2492.833.1
4886.445.9
80°C (Solid)4899.110.5
UV Light2478.969.8

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways of this compound under different stress conditions.

DegradationPathways Parent This compound Hydrolysis_Product Hydroxylated Derivative Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂) Oxidation_Product2 Side-chain Oxidation Product Parent->Oxidation_Product2 Oxidation Photolysis_Product Photodegradants Parent->Photolysis_Product Photolysis (UV/Vis) Ring_Cleavage Ring Cleavage Products Hydrolysis_Product->Ring_Cleavage Further Hydrolysis Workflow Start Start: Method Development Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples Check_Resolution Check Resolution Between Parent and Degradants Analyze_Samples->Check_Resolution Optimize_Method Optimize HPLC Method (e.g., mobile phase, gradient) Check_Resolution->Optimize_Method Inadequate Validate_Method Validate Method (ICH Guidelines) Check_Resolution->Validate_Method Adequate Optimize_Method->Analyze_Samples End End: Stability-Indicating Method Established Validate_Method->End

References

Technical Support Center: Synthesis of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Ethyl-6-nitroquinolin-4-amine. It includes a proposed experimental protocol, troubleshooting guides, and frequently asked questions to facilitate the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route for this compound is a variation of the Conrad-Limpach-Knorr or a related quinoline synthesis. This typically involves the condensation of a substituted aniline, in this case, 4-nitroaniline, with a β-ketoester, followed by a cyclization reaction.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 4-nitroaniline and ethyl 3-oxopentanoate (or a similar β-ketoester). Other necessary reagents include a suitable acid or base catalyst and appropriate solvents.

Q3: What are the critical parameters to control during the reaction?

A3: Temperature control is crucial for both the initial condensation and the subsequent cyclization steps. The choice of solvent and catalyst can also significantly impact the reaction yield and purity of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Q4: Are there any major safety precautions to consider?

A4: Yes. 4-nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Depending on the solvent used, there may be flammability hazards. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q5: How can the final product be purified?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel may also be employed for higher purity if needed.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and may require optimization.

Step 1: Condensation of 4-nitroaniline with Ethyl 3-oxopentanoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitroaniline (1 equivalent) and ethyl 3-oxopentanoate (1.1 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture at a controlled temperature (typically between 100-120 °C) for 2-4 hours. The reaction should be monitored by TLC to track the consumption of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature. The intermediate product, an enamine, may crystallize upon cooling.

Step 2: Cyclization to form the Quinoline Ring

  • The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed with caution and under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC.

  • Once the cyclization is complete, allow the reaction mixture to cool to below 100 °C.

Step 3: Work-up and Purification

  • Carefully add a suitable solvent like hexane or toluene to the cooled reaction mixture to precipitate the crude product.

  • Filter the solid product and wash it with the same solvent to remove the high-boiling point solvent.

  • The crude 2-Ethyl-6-nitroquinolin-4-ol is then aminated to the final product. A common method is to first chlorinate the 4-hydroxyquinoline and then displace the chlorine with ammonia.

  • For amination, the crude product is treated with a suitable aminating agent (e.g., a solution of ammonia in ethanol) in a sealed vessel at elevated temperature and pressure.

  • After the amination is complete, the reaction mixture is cooled, and the final product, this compound, is isolated by filtration.

  • The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

The following tables provide a template for recording experimental data.

Table 1: Reagent Quantities and Reaction Conditions

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount Used
4-Nitroaniline138.121.0
Ethyl 3-oxopentanoate144.171.1
Reaction Parameter Value
Condensation Temperature110 °C
Condensation Time3 hours
Cyclization Temperature250 °C
Cyclization Time45 minutes

Table 2: Yield and Purity

ParameterValue
Theoretical Yield (g)
Actual Yield (g)
Percent Yield (%)
Melting Point (°C)
Purity (by HPLC/NMR)

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation - Incomplete reaction. - Incorrect reaction temperature. - Inactive catalyst.- Increase reaction time and monitor by TLC. - Optimize the reaction temperature for both condensation and cyclization steps. - Use a fresh or different batch of catalyst.
Formation of multiple byproducts - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reactants.- Carefully control the reaction temperature. - Ensure accurate measurement of starting materials.
Difficulty in isolating the product - Product is soluble in the work-up solvent. - Incomplete precipitation.- Use a different solvent for precipitation. - Cool the mixture to a lower temperature to enhance precipitation.
Product is impure after recrystallization - Inappropriate recrystallization solvent. - Presence of closely related impurities.- Screen for a more effective recrystallization solvent or solvent system. - Consider purification by column chromatography.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Amination & Purification start Start: 4-Nitroaniline & Ethyl 3-oxopentanoate mix Mix with Acid Catalyst start->mix heat_condense Heat (100-120°C) 2-4 hours mix->heat_condense intermediate Crude Enamine Intermediate heat_condense->intermediate add_solvent Add High-Boiling Solvent intermediate->add_solvent heat_cyclize Heat (240-260°C) 30-60 mins add_solvent->heat_cyclize cyclized_product Crude 2-Ethyl-6-nitro- quinolin-4-ol heat_cyclize->cyclized_product amination Amination (e.g., NH3/EtOH) cyclized_product->amination filtration Filter Crude Product amination->filtration recrystallize Recrystallize from Ethanol filtration->recrystallize final_product Pure 2-Ethyl-6-nitro- quinolin-4-amine recrystallize->final_product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting inconsistent results in 2-Ethyl-6-nitroquinolin-4-amine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-Ethyl-6-nitroquinolin-4-amine in various assays. Due to the novelty of this compound, this guide addresses common issues encountered in standard assays where quinoline derivatives are often evaluated.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address potential issues and provide actionable solutions.

Section 1: Cell-Based Assay (e.g., MTT/XTT Cytotoxicity) Issues

Question 1: Why am I seeing high variability between replicate wells in my cell viability (MTT) assay?

High variability between replicates is a common issue in cell-based assays and can stem from several factors.[1][2][3]

  • Uneven Cell Seeding: Cells can settle quickly in the reservoir or tube, leading to an inconsistent number of cells being dispensed into each well.[2]

    • Solution: Gently mix the cell suspension before each pipetting step. For 96-well plates, mix after every 8-12 wells.[2]

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents will lead to variability.

    • Solution: Ensure pipettes are properly calibrated. Use fresh tips for each replicate and ensure complete dispensing of the liquid.[4]

  • Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media, leading to inconsistent effects.

    • Solution: Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells).

Question 2: My MTT assay results show cell viability greater than 100% for some concentrations of this compound. Is this correct?

Observing viability over 100% is a known phenomenon in MTT assays and can be misleading.[5][6]

  • Increased Metabolic Activity: The compound may be causing cellular stress, leading to an increase in mitochondrial reductase activity without an increase in cell number. This results in more formazan production and a higher absorbance reading.[5][6]

    • Solution: Complement the MTT assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a different viability assay that does not rely on metabolic activity (e.g., Crystal Violet staining).

  • Compound Interference: The compound itself might chemically reduce the MTT reagent, leading to a false positive signal.[6]

    • Solution: Set up control wells containing the compound in cell-free media with the MTT reagent to check for any direct chemical reaction.[6]

  • Hormetic Effects: At very low doses, some compounds can have a stimulatory or protective effect on cells, leading to a slight increase in proliferation compared to the untreated control.

    • Solution: This may be a real biological effect. A broader dose-response curve and alternative assays are needed to confirm this.

Section 2: In Vitro Kinase Assay Issues

Question 3: I am not seeing any inhibition in my kinase assay, even at high concentrations of this compound. What could be the problem?

A lack of inhibition can be due to several factors related to the assay setup or the compound itself.

  • Incorrect Kinase Target: this compound may not be an inhibitor of the specific kinase being tested.

    • Solution: If possible, test the compound against a panel of kinases to identify potential targets.

  • High ATP Concentration: If the assay is run at a high ATP concentration, a competitive inhibitor may be outcompeted.

    • Solution: Run the assay at an ATP concentration close to the Km value for the specific kinase to increase sensitivity for ATP-competitive inhibitors.

  • Inactive Compound: The compound may have degraded or may not be soluble in the assay buffer.

    • Solution: Check the purity and integrity of the compound stock. Ensure it is fully dissolved in the assay buffer. Run a positive control inhibitor (e.g., Staurosporine) to confirm the assay is working correctly.[7]

  • Inactive Enzyme: The kinase itself may not be active.

    • Solution: Always include a "no inhibitor" control to measure the baseline kinase activity. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.

Section 3: Antibacterial Assay (e.g., MIC) Issues

Question 4: The Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. Why is this happening?

MIC assays are sensitive to minor variations in protocol.[8]

  • Inoculum Size Variation: The starting concentration of bacteria can significantly impact the MIC value. An inoculum that is too high can overwhelm the compound, while one that is too low can lead to artificially low MICs.

    • Solution: Standardize the bacterial inoculum precisely, typically to 5x10^5 CFU/mL, using a spectrophotometer (OD600) and confirming with plate counts.[9]

  • Compound Stability/Binding: The compound may be unstable in the broth over the incubation period or may bind to components of the microtiter plate.

    • Solution: Assess the stability of the compound in the chosen broth over 24 hours. Using low-binding plates may also help.

  • Media Composition: The type of broth (e.g., Mueller-Hinton) and its cation concentration can affect the activity of some compounds.

    • Solution: Use the recommended standard medium consistently. Ensure the pH and cation concentrations are correct.[8]

  • Interpretation of Growth: Subjectivity in visually determining the "no growth" well can lead to variability.

    • Solution: Use a plate reader to measure turbidity at 600 nm for a more quantitative assessment. Always include a growth control (bacteria, no compound) and a sterility control (broth only).[10]

Data Presentation: Illustrative Troubleshooting Data

The tables below present hypothetical data illustrating some of the inconsistent results discussed above.

Table 1: Inconsistent MTT Assay Results

Compound Conc. (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Viability (%)Standard DeviationIssue Identified
0 (Control)1.251.281.26100.01.2%-
11.451.421.48114.32.1%>100% Viability
101.100.851.2182.321.8%High Variability
500.650.680.6652.22.3%-
1000.700.720.6955.62.2%Plateau/Uptick

Table 2: Inconsistent MIC Assay Results (Values in µg/mL)

Experiment #E. coli MICS. aureus MICGrowth ControlSterility ControlIssue Identified
11632TurbidClear-
26464TurbidClearInter-assay Variability
31632TurbidTurbidContamination
4>128>128No GrowthClearInoculum/Assay Failure

Experimental Protocols

Protocol 1: MTT Cell Viability/Cytotoxicity Assay

This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.[11][12][13]

  • Cell Seeding:

    • Trypsinize and count cells.

    • Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Kinase Assay (Generic Radiometric)

This protocol outlines a basic method for testing the inhibitory effect of this compound on a purified kinase.[14][15]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase buffer, the purified kinase enzyme, and the specific substrate peptide.

    • Add this compound at various concentrations (include a "no inhibitor" positive control and a "no enzyme" negative control).

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate Kinase Reaction:

    • Start the reaction by adding the ATP mix, which includes [γ-³²P]ATP and MgCl₂.

    • Incubate for 20-30 minutes at 30°C. The exact time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Spot:

    • Stop the reaction by adding a small volume of phosphoric acid.

    • Spot a portion of the reaction mixture onto a phosphocellulose paper square.

  • Washing and Scintillation Counting:

    • Wash the paper squares multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash in acetone and let the papers dry.

    • Place each paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Protocol 3: Broth Microdilution MIC Assay

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.[10][16]

  • Prepare Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of a 2x concentrated stock of this compound in MHB to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control, and well 12 as the sterility control.

  • Prepare Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of 5x10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed by eye or by measuring the optical density at 600 nm.

Visualizations

Logical Workflow: Troubleshooting Inconsistent MTT Results

G start Inconsistent MTT Results Observed q1 Are replicates within a single plate highly variable? start->q1 a1_yes Check Cell Seeding Technique - Mix suspension frequently - Calibrate pipettes q1->a1_yes Yes a1_no Is the variability between separate experiments? q1->a1_no No end_node Re-run Assay with Optimized Protocol a1_yes->end_node q2 Are you observing >100% viability? a1_no->q2 a2_yes Investigate Compound Interference - Run cell-free controls - Consider alternative viability assays q2->a2_yes Yes a2_no Is there a loss of dose-response at high concentrations? q2->a2_no No a2_yes->end_node q3 Check for Compound Precipitation - Visually inspect wells - Test solubility limits a2_no->q3 q3->end_node

Caption: A decision tree for troubleshooting common MTT assay issues.

Experimental Workflow: Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Compound in Plate inoculate Inoculate Plate with Bacterial Suspension prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Read Plate Visually or at OD600 incubate->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Hypothesized PI3K/Akt Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothesized Inhibitor) Compound->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Potential inhibition of the PI3K/Akt pathway by the compound.

References

Technical Support Center: 2-Ethyl-6-nitroquinolin-4-amine Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-6-nitroquinolin-4-amine. The information is designed to address specific issues that may be encountered during biological testing.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound for in vitro assays?

For most cell-based assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

2. What is the stability of this compound in solution?

Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -20°C and protected from light. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation.

3. How can I determine the optimal concentration range for my experiments?

It is crucial to perform a dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) in a preliminary cytotoxicity assay, such as an MTT or LDH assay, to identify the non-toxic and effective concentration range for your specific cell line.

4. Are there any known off-target effects of this compound?

As a quinoline derivative, this compound has the potential for off-target effects. It is advisable to perform counter-screening assays against a panel of relevant kinases or receptors, depending on the intended therapeutic target, to assess the compound's specificity.

Troubleshooting Guides

Issue 1: Low or No Biological Activity Observed
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system.
Incorrect Concentration Verify the calculations for the preparation of stock and working solutions. Perform a dose-response experiment to ensure the concentration range is appropriate for the expected biological effect.
Cell Line Insensitivity The target of this compound may not be present or may be expressed at low levels in the chosen cell line. Confirm target expression using techniques like Western blotting or qPCR. Consider testing a different, more sensitive cell line.
Compound Degradation Ensure that the compound has been stored correctly and that working solutions are freshly prepared. Test a fresh batch of the compound to rule out degradation issues.
Issue 2: High Background Signal or Inconsistent Results in Assays
Possible Cause Troubleshooting Step
DMSO Cytotoxicity Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess the effect of the solvent on the cells.
Assay Interference The compound may interfere with the assay reagents or detection method (e.g., autofluorescence). Run a control with the compound in cell-free assay medium to check for interference.
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of the microplate. Use a multichannel pipette for cell seeding to minimize variability.
Edge Effects in Microplates To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.6 ± 2.1
Protocol 2: Western Blot for Apoptosis Marker (Cleaved Caspase-3)

This protocol is used to determine if this compound induces apoptosis.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentrations of this compound for 24 hours.

  • Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Stock Solution (10 mM in DMSO) working Working Solutions (Serial Dilutions) stock->working treatment Compound Treatment (48 hours) working->treatment seeding Cell Seeding (96-well plate) seeding->treatment readout Assay Readout (e.g., MTT) treatment->readout data Data Acquisition readout->data analysis IC50 Calculation data->analysis

Caption: A generalized workflow for in vitro testing of this compound.

signaling_pathway compound This compound target_kinase Target Kinase (e.g., PI3K) compound->target_kinase Inhibition downstream_effector Downstream Effector (e.g., Akt) target_kinase->downstream_effector apoptosis Apoptosis downstream_effector->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

troubleshooting_logic start No Biological Effect Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_concentration Verify Compound Concentration check_precipitation->check_concentration No solution_precip Lower Concentration / Change Solvent check_precipitation->solution_precip Yes check_cell_line Assess Cell Line Sensitivity check_concentration->check_cell_line No solution_conc Recalculate and Re-test check_concentration->solution_conc Yes solution_cell Confirm Target Expression / Use Different Cell Line check_cell_line->solution_cell Yes

Caption: A troubleshooting decision tree for experiments with no observed biological effect.

Validation & Comparative

Comparative Analysis of 2-Ethyl-6-nitroquinolin-4-amine with Other Quinolines in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and potential biological properties of 2-Ethyl-6-nitroquinolin-4-amine alongside other quinoline derivatives that have been evaluated for their anticancer activity. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally related 4-aminoquinoline and nitroquinoline analogs to provide a valuable comparative context for researchers.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position of the quinoline core. The presence of these functional groups suggests potential for diverse biological activities, as the quinoline scaffold is a well-established pharmacophore in drug discovery.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₁N₃O₂[1][2][3]
Molecular Weight 217.22 g/mol [1][2]
CAS Number 1388727-03-4[1][2]

Comparative Cytotoxicity of Quinoline Derivatives

Table 1: In Vitro Anticancer Activity of 4-Aminoquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7 (Breast)12.5[4]
MDA-MB468 (Breast)7.5[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF7 (Breast)15.2[4]
MDA-MB468 (Breast)18.5[4]
ChloroquineMCF7 (Breast)20.1[4]
MDA-MB468 (Breast)25.5[4]
AmodiaquineMCF7 (Breast)18.5[4]
MDA-MB468 (Breast)15.2[4]

Table 2: In Vitro Antitumor Activity of 6-alkoxy-4-substituted-aminoquinolines

CompoundCancer Cell LineIC₅₀ (nmol)Reference
Compound 3bMCF-7 (Breast)0.13[5]
Compound 5MCF-7 (Breast)0.25[5]
Compound 7cMCF-7 (Breast)0.35[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[6]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.[8]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Broth Microdilution Method for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

Protocol:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[11]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[12]

Visualizations

Potential Signaling Pathway for Anticancer Quinolines

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

G cluster_membrane Cell Membrane EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activation Apoptosis Apoptosis EGFR->Apoptosis Inhibition of Quinoline Quinoline Derivative Quinoline->EGFR Inhibition

Caption: Potential mechanism of action for anticancer quinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for their cytotoxic effects on cancer cells.

G A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with Quinoline Derivatives B->C D Incubation (24-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for in vitro cytotoxicity testing of quinoline compounds.

Structure-Activity Relationship (SAR) Insights

This diagram illustrates the logical relationship between the structural components of 4-aminoquinolines and their potential biological activity based on the available literature.

G cluster_sar Structure-Activity Relationship QuinolineCore Quinoline Core Activity Biological Activity (e.g., Anticancer) QuinolineCore->Activity Position4 4-Amino Group Position4->Activity Often crucial for activity Position2 2-Ethyl Group (e.g., in this compound) Position2->Activity Modulates potency & selectivity Position6 6-Nitro Group (e.g., in this compound) Position6->Activity Influences electronic properties & potential for bioreduction

Caption: Key structural features influencing the activity of 4-aminoquinolines.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in peer-reviewed literature, the extensive research on related 4-aminoquinoline and nitroquinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that substitutions on the quinoline ring system significantly influence cytotoxic activity. Further experimental evaluation of this compound using the standardized protocols outlined herein is warranted to elucidate its specific pharmacological profile and potential as a novel anticancer or antimicrobial agent.

References

A Comparative Analysis of Cytotoxicity: 2-Ethyl-6-nitroquinolin-4-amine versus Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of the research chemical 2-Ethyl-6-nitroquinolin-4-amine and the well-established antimalarial and autoimmune therapeutic, chloroquine. While extensive data exists for chloroquine, direct cytotoxic comparisons involving this compound are not available in current literature. Therefore, this guide will present the known cytotoxic properties of chloroquine and infer the potential cytotoxicity of this compound based on published data for structurally related nitroquinoline compounds.

Quantitative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound and chloroquine are lacking. The following tables summarize the available cytotoxicity data for chloroquine and representative nitroquinoline derivatives to provide a contextual comparison.

Table 1: Cytotoxicity of Chloroquine (CQ)

Cell LineAssay TypeIC50/CC50 (µM)Exposure Time (hours)Citation
A549 (Lung Carcinoma)MTTIC50: 1.776 ± 0.25 (in combination with Topotecan)72[1]
U87MG (Glioblastoma)Not Specified--[2]
Various Cancer Cell LinesNot Specified20-50-[3]
HL60 (Leukemia)Not SpecifiedIC50 < Clioquinol-[4]
DHL-4 (Lymphoma)Not SpecifiedIC50 < Clioquinol-[4]
Panc-1 (Pancreatic Cancer)Not SpecifiedIC50 < Clioquinol-[4]
A2780 (Ovarian Cancer)Not SpecifiedIC50 < Clioquinol-[4]

Table 2: Cytotoxicity of Representative Nitroquinoline Derivatives

It is important to note that the following data is for nitroquinoline compounds that are structurally distinct from this compound, but they provide the best available insight into the potential cytotoxicity of this class of compounds.

CompoundCell LineAssay TypeIC50 (µM)Exposure Time (hours)Citation
8-Hydroxy-5-nitroquinoline (NQ)Various Cancer Cell LinesNot Specified5-10 fold lower than Clioquinol-[4]
2-Styryl-8-nitroquinolines (SB Series)HeLa (Cervical Carcinoma)MTT2.897 - 10.3748[5][6]
7-Methyl-8-nitro-quinoline (C)Caco-2 (Colorectal Carcinoma)MTT1.87Not Specified[7]
8-Nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal Carcinoma)MTT0.535Not Specified[7]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays cited in the literature for quinoline derivatives.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for adherence.[5][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.5–50 µg/mL) and incubate for a specified period (e.g., 48 hours).[5][11] Include a vehicle control (e.g., 0.2% DMSO) and untreated cells as a positive control.[5][11]

  • MTT Addition: Add MTT solution (typically 10% of the culture volume) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[9][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[8] The intensity of the color is proportional to the number of viable cells.

IncuCyte® Cytotoxicity Assay

This assay utilizes a real-time live-cell analysis system to monitor cytotoxicity over time.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density that results in approximately 30% confluence on the day of treatment.[12]

  • Reagent and Compound Preparation: Prepare the desired concentrations of the test compounds in a medium containing a cytotoxicity reagent (e.g., IncuCyte® Cytotoxicity Reagent).[12]

  • Treatment: Remove the growth medium from the cells and add the compound-reagent mixture to the wells.[12]

  • Live-Cell Imaging: Place the plate in the IncuCyte® system and capture phase contrast and fluorescent images at regular intervals (e.g., every 2 hours).[12][13]

  • Analysis: The system's software analyzes the images to quantify cell death over time based on the fluorescence signal from the cytotoxicity reagent entering membrane-compromised cells.[12]

Signaling Pathways and Mechanisms of Action

Chloroquine

The cytotoxic effects of chloroquine are multifaceted and involve the modulation of several key cellular pathways.

  • Autophagy Inhibition: Chloroquine is a well-known inhibitor of autophagy. It accumulates in lysosomes, raising their pH and inhibiting lysosomal enzymes, which prevents the fusion of autophagosomes with lysosomes.[1][14] This disruption of the autophagy process can lead to the accumulation of cellular waste and ultimately trigger cell death.

  • p53 Pathway Activation: Chloroquine has been shown to activate the p53 tumor suppressor pathway in glioma cells.[2][3] This activation can lead to cell cycle arrest and apoptosis. The sensitivity of glioma cells to chloroquine has been linked to their p53 status, with cells expressing wild-type p53 being more susceptible.[2]

  • Apoptosis Induction: Chloroquine can induce apoptosis through both p53-dependent and independent mechanisms.[2][15] In some cancer cells, the inhibition of autophagy by chloroquine can enhance the cytotoxic effects of other chemotherapeutic agents by promoting apoptosis.[1]

  • Endoplasmic Reticulum (ER) Stress: Chloroquine can induce ER stress, which in turn can trigger apoptosis. This may involve the activation of the intracellular death-inducing signaling complex (iDISC) associated with the autophagy substrate p62, leading to the activation of caspase-8.[15]

This compound (Inferred)

Direct studies on the signaling pathways affected by this compound are not available. However, based on studies of other nitroquinoline derivatives, some potential mechanisms can be inferred.

  • Induction of Reactive Oxygen Species (ROS): Some nitroaromatic compounds are known to generate ROS, which can lead to oxidative stress and subsequent cell death. For instance, 8-hydroxy-5-nitroquinoline (NQ) was found to increase intracellular ROS.[4]

  • DNA Damage: The nitro group can be bioreduced to reactive intermediates that can cause DNA damage, potentially triggering apoptotic pathways.

  • Inhibition of Key Cellular Enzymes: Quinoline derivatives have been shown to inhibit various enzymes crucial for cell survival and proliferation.[7] The specific targets of this compound would require further investigation.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay incucyte_assay IncuCyte Assay incubation->incucyte_assay data_analysis IC50/CC50 Calculation mtt_assay->data_analysis incucyte_assay->data_analysis

Caption: Workflow of in vitro cytotoxicity testing.

chloroquine_pathway Chloroquine's Cytotoxic Signaling Pathways cluster_lysosome Lysosome cluster_p53 p53 Pathway cluster_er ER Stress chloroquine Chloroquine lysosome Lysosomal pH Increase chloroquine->lysosome p53_activation p53 Activation chloroquine->p53_activation er_stress ER Stress chloroquine->er_stress autophagy_inhibition Autophagy Inhibition lysosome->autophagy_inhibition apoptosis Apoptosis autophagy_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest p53_activation->cell_cycle_arrest p53_activation->apoptosis er_stress->apoptosis

Caption: Chloroquine's signaling pathways to cytotoxicity.

Conclusion

Chloroquine exhibits well-documented cytotoxicity against a range of cancer cell lines through mechanisms including autophagy inhibition and activation of the p53 pathway. Direct experimental data for this compound is currently unavailable. However, studies on other nitroquinoline derivatives suggest that this compound may also possess cytotoxic properties, potentially through the induction of ROS and DNA damage. Further empirical studies are essential to elucidate the specific cytotoxic profile and mechanism of action of this compound and to enable a direct and accurate comparison with chloroquine. Researchers are encouraged to use the provided experimental protocols as a starting point for such investigations.

References

Validating the Purity of 2-Ethyl-6-nitroquinolin-4-amine for Research Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a compound is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive framework for validating the purity of 2-Ethyl-6-nitroquinolin-4-amine, a versatile scaffold in medicinal chemistry. We present detailed experimental protocols for purity assessment and compare its hypothetical performance with alternative quinoline-based compounds, supported by illustrative data.

Introduction to this compound

This compound is a quinoline derivative characterized by an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position.[1][2][3] Its molecular structure, featuring both electron-donating and electron-withdrawing groups, makes it an attractive building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Quinoline derivatives, as a class, are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5] The nitro group, in particular, is a common feature in bioactive molecules and can be a precursor for further chemical modifications.

The Importance of Purity in Research Applications

The reliability of any research finding is directly linked to the quality of the reagents used. In drug discovery and development, impurities in a test compound can lead to:

  • False positives/negatives: An impurity may possess its own biological activity, masking or exaggerating the effect of the compound of interest.

  • Toxicity: Impurities can be toxic to cells or organisms, confounding the interpretation of safety and efficacy studies.

  • Lack of reproducibility: Batches of the same compound with varying impurity profiles will yield inconsistent results, hindering the progress of research.

Therefore, rigorous purity assessment is a non-negotiable step in the research workflow.

Experimental Design for Purity Validation

A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of this compound. The following diagram illustrates a typical experimental workflow.

experimental_workflow Experimental Workflow for Purity Validation cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_comparison Comparative Analysis synthesis Synthesis of this compound (e.g., Doebner-von Miller Reaction) extraction Work-up & Extraction synthesis->extraction purification Purification (e.g., Column Chromatography) extraction->purification hplc High-Performance Liquid Chromatography (HPLC-UV) purification->hplc Primary Purity Assessment nmr Nuclear Magnetic Resonance (NMR) Spectroscopy purification->nmr Structural Confirmation & Impurity Detection lcms Liquid Chromatography-Mass Spectrometry (LC-MS) hplc->lcms Impurity Identification biological_assay Biological Activity Assay (e.g., MTT Assay) lcms->biological_assay nmr->biological_assay data_analysis Data Analysis & Comparison biological_assay->data_analysis doebner_von_miller Potential Impurity Formation in Doebner-von Miller Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities aniline 4-Nitroaniline reaction Doebner-von Miller Reaction (Acid Catalyst, Heat) aniline->reaction carbonyl α,β-Unsaturated Carbonyl carbonyl->reaction product This compound (Desired Product) reaction->product impurity1 Unreacted Starting Materials reaction->impurity1 impurity2 Polymerization Products of Carbonyl Compound reaction->impurity2 impurity3 Positional Isomers reaction->impurity3 impurity4 Over-alkylation/Side-reaction Products reaction->impurity4

References

Comparative Analysis of 2-Ethyl-6-nitroquinolin-4-amine: A Novel Quinolone Derivative in the Context of Biologically Active Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Ethyl-6-nitroquinolin-4-amine, a novel chemical entity, by cross-referencing its structural features with the established biological activities of related 4-aminoquinoline and nitroquinoline compounds. Due to the absence of published experimental data for this compound, this document serves as a predictive resource, offering insights into its potential therapeutic applications and providing standardized experimental protocols for its evaluation.

Introduction to this compound

This compound is a small molecule belonging to the quinoline family, characterized by an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position. Its PubChem Compound ID is 60171279.[1] While this compound is commercially available for research purposes, there is currently no publicly available literature detailing its biological activity or mechanism of action.[1][2][3] However, its structural similarity to other well-studied quinoline derivatives suggests it may possess interesting pharmacological properties.

Physicochemical Properties from PubChem

A summary of the key identifiers and predicted physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C11H11N3O2PubChem[1]
Molecular Weight 217.22 g/mol CymitQuimica[3]
CAS Number 1388727-03-4Biosynth[2]
PubChem CID 60171279PubChem[1]
InChIKey ZPLJJBCBWSWICA-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 2.2PubChem[1]

Comparative Biological Activities of Structural Analogues

The 4-aminoquinoline core is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[4][5][6][7] The presence of a nitro group can further modulate the biological and pharmacological properties of these compounds.[1][8]

Anticancer Activity

Various 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against human cancer cell lines. A study on a series of 4-aminoquinoline derivatives showed notable activity against MCF7 and MDA-MB468 breast cancer cell lines.[4] For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active compound in this series.[4]

Table 1: Cytotoxicity of Selected 4-Aminoquinoline Analogues Against Breast Cancer Cell Lines [4]

CompoundCell LineGI50 (μM)
ChloroquineMDA-MB-46824.36
ChloroquineMCF-720.72
Analogue 4MDA-MB-46811.01
Analogue 4MCF-751.57
Analogue 5MDA-MB-4688.73

GI50: 50% Growth Inhibition

Antimicrobial Activity

Nitroquinoline derivatives, such as Nitroxoline (5-nitro-8-hydroxyquinoline), are known for their potent antimicrobial properties and have been used in the treatment of urinary tract infections.[9][10] The nitro group is often crucial for the antimicrobial activity of these compounds.[1][8] Derivatives of 8-hydroxyquinoline have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9]

Table 2: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and its Nitro Derivative Against Selected Bacteria [9]

CompoundS. aureus (μM)E. coli (μM)P. aeruginosa (μM)
8-Hydroxyquinoline (8HQ)3.44 - 13.78>644.92>644.92
Nitroxoline (NQ)5.26 - 84.145.26 - 84.1484.14
Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of several widely used antimalarial drugs like chloroquine and amodiaquine.[5][6] Research into novel 4-aminoquinoline analogues continues to yield compounds with high efficacy against both sensitive and resistant strains of Plasmodium falciparum.[5]

Table 3: In Vitro Antiplasmodial Activity of Novel 4-Aminoquinoline Analogues [5]

CompoundP. falciparum StrainIC50 (nM)
Chloroquine3D7 (CQ-sensitive)< 12
TDR 588453D7 (CQ-sensitive)5.52 - 89.8
TDR 588463D7 (CQ-sensitive)5.52 - 89.8
ChloroquineW2 (CQ-resistant)> 100
TDR 58845W2 (CQ-resistant)5.52 - 89.8
TDR 58846W2 (CQ-resistant)5.52 - 89.8

IC50: 50% Inhibitory Concentration

Proposed Experimental Protocols for this compound

Based on the activities of its analogues, the following experimental protocols are recommended to characterize the biological profile of this compound.

Cytotoxicity Assay against Cancer Cell Lines

Objective: To determine the in vitro anticancer activity of this compound.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compound.

  • MTT Assay: After a 48-hour incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The concentration required to inhibit cell growth by 50% (GI50) is calculated.[4]

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial activity of this compound.

Methodology:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

  • Broth Microdilution Method: The assay is performed in 96-well microtiter plates. A serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

In Vitro Antiplasmodial Assay

Objective: To assess the activity of this compound against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Chloroquine-sensitive and resistant strains of P. falciparum are maintained in in vitro culture of human erythrocytes.

  • Drug Susceptibility Assay: The assay is performed in 96-well plates. The test compound is serially diluted and added to the parasite culture.

  • SYBR Green I-based Fluorescence Assay: After 72 hours of incubation, SYBR Green I lysis buffer is added to each well.

  • Data Acquisition: Fluorescence is measured with a fluorescence plate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is determined by analyzing the fluorescence intensity as a function of drug concentration.[5]

Visualizing Experimental Workflows and Potential Pathways

The following diagrams illustrate the general workflow for screening the biological activity of a novel compound and a hypothetical signaling pathway that could be investigated based on the known targets of related molecules.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Studies synthesis Synthesis of This compound purification Purification & Purity Assessment (HPLC, NMR) synthesis->purification physchem Physicochemical Characterization purification->physchem cytotoxicity Cytotoxicity Assays (e.g., MTT) physchem->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) physchem->antimicrobial antiplasmodial Antiplasmodial Assays (e.g., SYBR Green) physchem->antiplasmodial moa Mechanism of Action Studies cytotoxicity->moa antimicrobial->moa antiplasmodial->moa in_vivo In Vivo Efficacy & Toxicity Studies moa->in_vivo

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

hypothetical_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibition

Caption: A hypothetical signaling pathway potentially targeted by quinoline-based inhibitors in cancer cells.

Conclusion

While this compound remains an uncharacterized compound, its structural features, particularly the 4-aminoquinoline core and the nitro functional group, strongly suggest its potential as a biologically active molecule. The comparative analysis with its analogues indicates that promising avenues of investigation include its anticancer, antimicrobial, and antimalarial properties. The experimental protocols and workflows provided in this guide offer a clear roadmap for the systematic evaluation of this novel compound, paving the way for the potential discovery of a new therapeutic agent.

References

Structure-Activity Relationship of 2-Ethyl-6-nitroquinolin-4-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4-aminoquinoline scaffold, in particular, is a key pharmacophore found in several approved drugs. The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the quinoline ring, as in 2-Ethyl-6-nitroquinolin-4-amine, presents a unique chemical space for the development of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential structure-activity relationships of its analogs, drawing insights from studies on related quinoline compounds.

Core Scaffold and R-Group Modifications

The fundamental structure of the compounds discussed herein is the 2-substituted-6-nitroquinolin-4-amine core. The biological activity of analogs can be systematically modulated by modifying the substituents at various positions of the quinoline ring. The key positions for modification and their potential impact on activity are illustrated below.

A representative image of the this compound scaffold should be used in place of the placeholder URL.

Caption: General scaffold of 2-substituted-6-nitroquinolin-4-amine and key positions for modification.

Comparative Analysis of Analog Activity

While specific data for this compound analogs is unavailable, studies on related quinoline derivatives provide valuable insights into the influence of various substituents on biological activity, particularly cytotoxicity against cancer cell lines.

Influence of Substituents on Cytotoxicity

The following table summarizes the observed effects of different substituents on the cytotoxic activity of quinoline derivatives, based on available literature.

Scaffold R-Group Modification Observed Activity Trend Reference Cell Lines Inferred SAR Principle
4-Aminoquinoline Substitution at the 4-amino group with alkyl or aryl groups.Activity is highly dependent on the nature of the substituent. Bulky groups can be detrimental.Breast Cancer (MCF-7, MDA-MB-468)The 4-amino position is critical for activity, and modifications can significantly alter target engagement.
6-Nitroquinazoline Phenyl and substituted phenyl at the 4-position.Fluorinated phenyl groups (e.g., 4-fluorophenyl, 3,4-difluorophenyl) showed potent inhibitory effects.[1]-Electron-withdrawing groups on the phenyl ring at position 4 can enhance activity.
2-Styryl-8-nitroquinoline Comparison between 8-nitro and 8-hydroxy analogs.The 8-hydroxy analogs exhibited better cytotoxicity than the 8-nitro analogs.[2]HeLaThe electronic nature and hydrogen bonding capacity of the substituent at position 8 significantly impact cytotoxicity.
Quinoline Derivatives Presence of a nitro group.Nitro-containing quinoline derivatives generally exhibit increased cytotoxicity compared to their non-nitrated counterparts.[3]Caco-2The nitro group, being strongly electron-withdrawing, can enhance the electrophilicity of the quinoline ring, potentially leading to increased reactivity with biological nucleophiles.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of quinoline derivatives, as described in the literature.

General Synthesis of 4-Aminoquinoline Derivatives

A common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor with a desired amine.

Synthesis_Workflow start Start with 4-Chloro-6-nitroquinoline step1 React with appropriate amine (R-NH2) start->step1 step2 Purification by recrystallization or chromatography step1->step2 end Final 2-substituted-6-nitroquinolin-4-amine analog step2->end

Caption: A simplified workflow for the synthesis of 4-aminoquinoline analogs.

Detailed Protocol: A mixture of the starting 4-chloro-6-nitroquinoline derivative and an excess of the desired amine is heated, either neat or in a suitable solvent such as ethanol or DMF. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel. The structure of the final compound is confirmed by spectroscopic methods such as NMR and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates step1 Treat cells with varying concentrations of test compounds start->step1 step2 Incubate for a defined period (e.g., 48-72h) step1->step2 step3 Add MTT solution step2->step3 step4 Incubate to allow formazan crystal formation step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Measure absorbance at a specific wavelength step5->step6 end Calculate IC50 values step6->end

Caption: A general workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours). Following incubation, the MTT reagent is added to each well and incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

Potential Signaling Pathways

The precise mechanism of action for this compound analogs is not yet elucidated. However, based on the known activities of other quinoline derivatives, particularly those with anticancer properties, several potential signaling pathways could be involved. These often converge on the induction of apoptosis (programmed cell death) in cancer cells.

Apoptosis_Pathway Compound Quinoline Analog Upstream Upstream Targets (e.g., Kinases, DNA) Compound->Upstream Mitochondria Mitochondrial Stress Upstream->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway involving quinoline analogs leading to apoptosis.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs remains an unexplored area of research. However, by drawing parallels with structurally similar quinoline derivatives, we can infer several key principles that are likely to govern their biological activity. The presence and nature of substituents at the 2, 4, and other positions on the quinoline ring, along with the influence of the 6-nitro group, are expected to be critical determinants of their therapeutic potential.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve varying the substituents at key positions to establish a definitive SAR. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as potential therapeutic agents. Such studies will undoubtedly contribute to a deeper understanding of the medicinal chemistry of quinoline derivatives and may lead to the discovery of novel drug candidates.

References

Navigating the Data Gap: The Case of 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the biological activity of 2-Ethyl-6-nitroquinolin-4-amine. At present, there are no published in vitro or in silico studies to form the basis of a comparative analysis. This guide addresses the current state of knowledge and outlines the necessary experimental and computational workflows that would be required to characterize this compound.

For researchers, scientists, and drug development professionals, the initial stages of investigating a novel compound involve a thorough assessment of its biological properties. This typically includes a combination of in vitro (laboratory-based) experiments and in silico (computer-based) modeling. However, in the case of this compound, a search of established scientific databases and literature yields no specific data on its bioactivity, toxicity, or mechanism of action. The available information is currently limited to its chemical structure and sourcing from various chemical suppliers.

The Path Forward: Establishing a Research Framework

To bridge this knowledge gap, a structured research plan is essential. The following sections outline the standard experimental and computational protocols that would be necessary to characterize this compound.

Proposed In Vitro Experimental Workflow

A foundational step in characterizing a new chemical entity is to assess its biological effects in a controlled laboratory setting. A typical workflow for this process is outlined below.

cluster_0 In Vitro Experimental Workflow Compound_Acquisition Compound Acquisition & Purity Analysis Cell_Line_Selection Cell Line Selection Compound_Acquisition->Cell_Line_Selection Initial Steps Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Cell_Line_Selection->Cytotoxicity_Assay Screening Dose_Response Dose-Response Curve Generation Cytotoxicity_Assay->Dose_Response Quantification Target_Identification Target Identification Assays (e.g., Kinase Profiling) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Target_Identification->Mechanism_of_Action Elucidation Dose_Response->Target_Identification Further Investigation

Caption: Proposed workflow for in vitro analysis.

Experimental Protocols:

  • Compound Acquisition and Purity Analysis: The initial step involves obtaining this compound from a reputable supplier. The purity of the compound should be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Cell Line Selection: A panel of relevant human cancer cell lines would be selected based on the therapeutic area of interest.

  • Cytotoxicity Assays: To determine the compound's effect on cell viability, standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Lactate Dehydrogenase (LDH) assay would be performed.

  • Dose-Response Curve Generation: Cells would be treated with a range of concentrations of the compound to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

  • Target Identification Assays: To identify the potential molecular targets of the compound, a broad screening approach, such as kinase profiling, could be employed.

  • Mechanism of Action Studies: Once a potential target is identified, further studies, including Western blotting to assess protein expression and quantitative PCR (qPCR) to measure gene expression changes, would be conducted to elucidate the compound's mechanism of action.

Proposed In Silico Computational Workflow

In silico methods provide a powerful and cost-effective way to predict the properties of a compound and guide further experimental work.

cluster_1 In Silico Computational Workflow Structure_Preparation 3D Structure Generation & Optimization ADMET_Prediction ADMET Property Prediction Structure_Preparation->ADMET_Prediction Initial Analysis Target_Prediction Target Prediction & Docking Studies Structure_Preparation->Target_Prediction Target Identification Data_Analysis Data Analysis & Hypothesis Generation ADMET_Prediction->Data_Analysis Integration Molecular_Dynamics Molecular Dynamics Simulations Target_Prediction->Molecular_Dynamics Binding Stability Molecular_Dynamics->Data_Analysis Integration

Caption: Proposed workflow for in silico analysis.

Computational Methodologies:

  • 3D Structure Generation and Optimization: A three-dimensional structure of this compound would be generated and its geometry optimized using computational chemistry software.

  • ADMET Property Prediction: Various computational models would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

  • Target Prediction and Docking Studies: Computational algorithms would be used to predict potential protein targets. Molecular docking simulations would then be performed to model the interaction between the compound and its predicted targets, providing insights into binding affinity and mode.

  • Molecular Dynamics Simulations: To assess the stability of the predicted protein-ligand complex, molecular dynamics simulations would be conducted.

  • Data Analysis and Hypothesis Generation: The results from the in silico studies would be analyzed to generate hypotheses about the compound's potential biological activity and mechanism of action, which would then inform the design of subsequent in vitro experiments.

Conclusion

While a direct comparison of in vitro and in silico results for this compound is not currently possible due to a lack of data, this guide provides a clear roadmap for the necessary research. By following the outlined experimental and computational workflows, the scientific community can begin to uncover the biological properties of this compound, paving the way for potential future therapeutic applications. The generation of such data is a critical first step in the drug discovery and development pipeline.

Benchmarking 2-Ethyl-6-nitroquinolin-4-amine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the kinase inhibitory activity of the novel compound 2-Ethyl-6-nitroquinolin-4-amine. Due to the current lack of publicly available experimental data on its specific kinase targets and inhibitory potency, this document serves as a template for comparison against well-characterized kinase inhibitors. The provided data on known inhibitors, experimental protocols, and signaling pathway diagrams are intended to guide future research and data interpretation.

Introduction to this compound

This compound is a quinoline derivative.[1][2][3][4][5] Quinoline-based compounds have been identified as versatile scaffolds in medicinal chemistry, with some derivatives exhibiting potent inhibitory activity against various protein kinases, including those in the PI3K/mTOR signaling pathway.[6] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[7][8][9] Its dysregulation is frequently implicated in cancer and other diseases, making it a prime target for therapeutic intervention.[10][11]

Comparative Analysis of Kinase Inhibitor Potency

To effectively evaluate the potential of this compound as a kinase inhibitor, its inhibitory concentration (IC50) against a panel of relevant kinases should be determined and compared to established inhibitors. The following table provides a template for such a comparison, populated with IC50 values for well-known kinase inhibitors.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Cell Line/Assay Conditions
This compound Data Not AvailableData Not AvailableData Not Available
StaurosporineBroad Spectrum (PKC, PKA, etc.)3 - 20Cell-free assays
DasatinibMulti-targeted (Abl, Src, c-Kit)<1 - 79Cell-free assays[12]
NVP-BEZ235Dual PI3K/mTOR4 - 75 (PI3K isoforms), 6 (mTOR)Cell-free assays[13]
Buparlisib (BKM120)Pan-Class I PI3KVaries by isoformCell-free assays[14]
Pictilisib (GDC-0941)Pan-Class I PI3K3 - 75 (PI3K isoforms)Cell-free assays[]

Note: IC50 values can vary significantly based on the assay conditions, substrate concentrations, and cell lines used.

Experimental Protocols

Accurate and reproducible experimental design is crucial for generating reliable benchmarking data. The following are standard protocols for determining kinase inhibitor potency.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (this compound) and known inhibitors

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in the kinase assay buffer.

  • Add the kinase and its specific substrate to the wells of a microplate.

  • Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16][17][18]

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on the targeted kinase pathway.

Materials:

  • Cancer cell line (e.g., a line with a known PIK3CA mutation)

  • Cell culture medium and supplements

  • Test compound and known inhibitors

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and known inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate as per the manufacturer's protocol.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Key Pathways and Workflows

Understanding the biological context and experimental procedures is facilitated by clear visual diagrams.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 | AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P mTORC2 mTORC2 mTORC2->AKT P Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation |

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Mix Prepare Kinase & Substrate Mix Add_Enzyme Add Kinase Mix Enzyme_Mix->Add_Enzyme Incubate_ATP Initiate with ATP & Incubate Add_Enzyme->Incubate_ATP Add_Detection Add Detection Reagent Incubate_ATP->Add_Detection Read_Plate Read Plate Add_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The provided framework outlines the necessary steps and comparative data required to benchmark this compound against established kinase inhibitors. The key to a successful evaluation will be the generation of robust and reproducible data on its inhibitory activity against a well-selected panel of kinases, particularly those within the PI3K/mTOR pathway. This will allow for a clear determination of its potency, selectivity, and potential as a therapeutic agent. Researchers are encouraged to utilize the provided protocols and comparative data as a guide for their investigations.

References

A Comparative In Silico Analysis of Nitroquinoline Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the in silico docking studies of various nitroquinoline isomers, offering valuable insights for researchers, scientists, and drug development professionals. By consolidating available data on binding affinities and exploring potential mechanisms of action, this document aims to facilitate the identification of promising candidates for further experimental validation in cancer therapy and other disease areas. While direct comparative studies on nitroquinoline isomers are limited, this guide synthesizes data from various sources to present a cohesive analysis.

Introduction to Nitroquinolines in Drug Discovery

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of a nitro group to the quinoline scaffold can significantly modulate its electronic properties and biological activity, making nitroquinoline isomers an interesting area for drug discovery. The position of the nitro group on the quinoline ring can influence the molecule's interaction with biological targets, leading to differences in efficacy and selectivity. This guide focuses on the comparative analysis of these isomers through the lens of molecular docking studies.

Comparative Docking Analysis

Table 1: Docking Scores of Nitroquinoline Derivatives Against Various Protein Targets

Compound/IsomerTarget ProteinDocking Score (kcal/mol)Reference/Notes
8-Nitroquinoline derivativeEstrogen Receptor AlphaNot specifiedMolecular binding affinity was calculated.[1]
2-Methyl-8-nitroquinolineHydrolaseNot specifiedBinding energy and intermolecular energy values indicate anti-cancer property.[2]
Quinoline DerivativesHIV Reverse Transcriptase-8.51 to -10.675Comparative study of different derivatives, not isomers.[3]
8-hydroxy-5-nitroquinolineNot SpecifiedNot SpecifiedGeneral mention of metal-chelating properties and anticancer activity.[4][5][6]
6-NitroquinolineNot SpecifiedNot SpecifiedGeneral information available.[7][8]

Note: The lack of standardized reporting and direct comparative studies makes a side-by-side comparison challenging. The data presented is collated from various sources and should be interpreted with caution.

Experimental Protocols: A Representative Molecular Docking Workflow

The following protocol outlines a typical workflow for performing molecular docking studies with nitroquinoline isomers using AutoDock Vina, a widely used open-source docking program.[9][10][11][12]

  • Ligand Preparation:

    • Obtain the 3D structures of the nitroquinoline isomers (e.g., 5-nitroquinoline, 6-nitroquinoline, 8-nitroquinoline) from a chemical database like PubChem.[7][13]

    • Use a molecular modeling software (e.g., AutoDock Tools, PyMOL) to add hydrogen atoms, assign partial charges (Gasteiger charges), and define rotatable bonds.

    • Save the prepared ligand structures in the PDBQT file format.

  • Protein Preparation:

    • Download the 3D structure of the target protein (e.g., EGFR, PDB ID: 2GS6) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges.

    • Define the grid box, which is a three-dimensional box that encompasses the binding site of the target protein. The size and center of the grid box are crucial parameters.

    • Save the prepared protein structure in the PDBQT file format.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations. The program will explore different conformations of the ligand within the defined binding site of the protein.

    • The scoring function of AutoDock Vina will estimate the binding affinity (in kcal/mol) for each conformation.

  • Analysis of Results:

    • The results will include a set of docked conformations (poses) for each ligand, ranked by their predicted binding affinities.

    • Analyze the best-scoring poses to understand the binding mode, including hydrogen bonds and other non-covalent interactions between the ligand and the protein.

    • Compare the binding affinities and binding modes of the different nitroquinoline isomers to identify potential structure-activity relationships.

Below is a Graphviz diagram illustrating this experimental workflow.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Obtain 3D Structures of Nitroquinoline Isomers l2 Add Hydrogens, Assign Charges, Define Rotatable Bonds l1->l2 l3 Save as PDBQT l2->l3 dock Molecular Docking (AutoDock Vina) l3->dock p1 Download Protein Structure (e.g., EGFR) p2 Prepare Protein (Remove Water, Add Hydrogens, Assign Charges) p1->p2 p3 Define Grid Box p2->p3 p4 Save as PDBQT p3->p4 p4->dock analysis Analysis of Results dock->analysis comparison Comparative Analysis of Isomers analysis->comparison

Caption: A typical workflow for comparative molecular docking of nitroquinoline isomers.

Signaling Pathways and Mechanism of Action

The biological activity of nitroquinoline derivatives is often linked to their ability to interfere with key cellular signaling pathways. While detailed comparative studies on the signaling effects of different nitroquinoline isomers are sparse, some insights can be gleaned from studies on individual compounds.

For instance, a novel 8-nitroquinoline-thiosemicarbazone analogue has been shown to induce G1/S & G2/M phase cell cycle arrest and apoptosis through a ROS-mediated mitochondrial pathway in breast cancer cells.[1] The study suggests that this compound activates the intrinsic apoptotic signaling pathway dependent on caspase-3.[1]

Another well-studied nitroquinoline derivative, nitroxoline (8-hydroxy-5-nitroquinoline), has been reported to inhibit the Forkhead box M1 (FoxM1) signaling pathway in cholangiocarcinoma cells.[14] FoxM1 is an oncogenic transcription factor, and its inhibition leads to the downregulation of its downstream targets involved in cell proliferation and survival.[14]

The enzymatic conversion of 6-nitroquinoline to the fluorescent 6-aminoquinoline has been studied under hypoxic conditions, suggesting a potential role for nitro-reduction in the mechanism of action of some nitroaromatics in the tumor microenvironment.[15]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by nitroquinoline isomers, leading to apoptosis.

G cluster_input cluster_pathway Cellular Signaling Nitroquinoline Nitroquinoline Isomer ROS ↑ ROS Production Nitroquinoline->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential apoptotic pathway modulated by nitroquinoline isomers.

Conclusion and Future Directions

This guide highlights the potential of nitroquinoline isomers as a source for the development of novel therapeutic agents. The in silico data, while not yet providing a complete comparative picture, suggests that the position of the nitro group is a key determinant of biological activity. There is a clear need for systematic and comparative studies, both in silico and in vitro, to fully elucidate the structure-activity relationships of these compounds. Future research should focus on:

  • Direct Comparative Docking Studies: Performing docking of a series of nitroquinoline isomers (5-, 6-, 7-, and 8-nitroquinoline) against a panel of relevant biological targets.

  • In Vitro Validation: Synthesizing and testing the most promising isomers from in silico screening in relevant biochemical and cell-based assays.

  • Mechanism of Action Studies: Investigating the detailed molecular mechanisms and signaling pathways affected by the most active isomers.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

Validation of 2-Ethyl-6-nitroquinolin-4-amine's effect on a specific biological target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 2-Ethyl-6-nitroquinolin-4-amine's biological activity. Currently, there is no publicly available data validating its effect on a specific biological target. This absence of foundational research precludes the creation of a detailed comparison guide as requested, which would require experimental data, alternative compounds for comparison, and established biological pathways.

This compound (CAS: 1388727-03-4) is commercially available and primarily cataloged as a research chemical or a versatile small molecule scaffold.[1][2][3] This classification suggests that while the compound is available for scientific investigation, its specific biological functions and mechanisms of action have not yet been elucidated or published in peer-reviewed literature. Searches in prominent scientific databases and patent repositories for studies citing this specific compound or its CAS number have not yielded any information regarding its biological effects, cytotoxicity, or screening against specific targets.

While the broader chemical classes to which this compound belongs—nitroquinolines and aminoquinolines—are known to possess a wide range of biological activities, it is not scientifically sound to extrapolate these general properties to this specific, uncharacterized molecule. For instance, various quinoline derivatives have been investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents. Similarly, nitroaromatic compounds are a feature of some antimicrobial and antitubercular drugs.[4][5] However, the precise biological impact of any given molecule is highly dependent on its unique three-dimensional structure and substituent groups.

Without a known biological target, it is impossible to perform the core requirements of the requested guide:

  • Data Presentation: There is no quantitative data to summarize in comparative tables.

  • Experimental Protocols: No published experiments exist to detail methodologies.

  • Visualization: Without a known signaling pathway or experimental workflow, no accurate diagrams can be generated.

References

A Head-to-Head Comparison of 2-Ethyl-6-nitroquinolin-4-amine and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethyl-6-nitroquinolin-4-amine and similar compounds, focusing on their potential biological activities. Due to the limited publicly available experimental data for this compound, this comparison leverages data from structurally related 4-aminoquinoline and nitroquinoline analogs to infer its potential properties and performance in various biological assays.

Physicochemical Properties

A compound's fundamental chemical properties are crucial in determining its pharmacokinetic and pharmacodynamic profile. Below is a comparison of the known properties of this compound with the well-characterized antimalarial drug, Chloroquine.

PropertyThis compoundChloroquine
Molecular Formula C₁₁H₁₁N₃O₂[1][2][3]C₁₈H₂₆ClN₃
Molecular Weight 217.22 g/mol [1][2][3]319.87 g/mol
CAS Number 1388727-03-4[1][3]54-05-7
Predicted XlogP 2.2[2]4.6
Structural Features Ethyl group at C2, Nitro group at C67-chloro substitution, Diethylaminoalkyl side chain at C4

Comparative Biological Activity

CompoundTarget/AssayCell Line/StrainIC₅₀ / GI₅₀ (µM)Reference
Chloroquine AntimalarialP. falciparum (3D7, CQ-sensitive)0.012[1]
AntimalarialP. falciparum (W2, CQ-resistant)>0.1[1]
CytotoxicityMDA-MB-468 (Breast Cancer)24.36[4]
CytotoxicityMCF-7 (Breast Cancer)20.72[4]
Amodiaquine AntimalarialP. falciparum (CQ-resistant)Potent activity reported[5]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine CytotoxicityMDA-MB-468 (Breast Cancer)8.73[4]
2-Styryl-8-hydroxy-quinoline derivative (S3A) CytotoxicityHeLa (Cervical Cancer)2.52[6]
2-Styryl-8-nitro-quinoline derivative (S1B) CytotoxicityHeLa (Cervical Cancer)10.37[6]

Inference for this compound:

  • Antimalarial Potential: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity. However, the lack of a basic side chain, which is crucial for accumulation in the parasite's food vacuole, may suggest weaker activity compared to chloroquine. The electron-withdrawing nitro group at the 6-position could potentially influence activity, as substitutions on the quinoline ring are known to modulate antimalarial potency.

  • Cytotoxic Potential: Nitroaromatic compounds are known to exhibit a range of biological activities, including anticancer effects. Studies on other nitro-substituted quinolines have shown cytotoxic activity. For instance, a comparison between 2-styryl-8-hydroxy and 2-styryl-8-nitro quinolines indicated that the nitro-substituted compound possessed cytotoxic activity, although it was less potent than its hydroxylated counterpart in the specific cell line tested[6]. Therefore, this compound warrants investigation for its cytotoxic properties.

Experimental Protocols

For researchers interested in evaluating the biological activity of this compound and similar compounds, the following are detailed methodologies for key experiments, adapted from published literature.

In Vitro Antimalarial Activity Assay

This protocol is based on the methods used for screening 4-aminoquinoline derivatives against Plasmodium falciparum.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Materials:

  • P. falciparum strains (e.g., 3D7 for CQ-sensitive, W2 or K1 for CQ-resistant)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with HEPES, hypoxanthine, gentamycin, and human serum or Albumax.

  • [³H]-hypoxanthine

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the parasite culture (2.5% hematocrit, 0.5% parasitemia) to the wells of a 96-well plate.

  • Add the compound dilutions to the wells. Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.

  • Incubate the plates for 48 hours at 37°C in the gas mixture.

  • Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the 50% growth inhibition (GI₅₀) of a compound against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI₅₀ values by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimalarial Antimalarial Assay (P. falciparum) characterization->antimalarial cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) characterization->cytotoxicity ic50 IC50/GI50 Determination antimalarial->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A generalized workflow for the synthesis, screening, and analysis of novel quinoline derivatives.

antimalarial_mechanism cluster_parasite Parasite Food Vacuole cluster_drug 4-Aminoquinoline Action hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Biocrystallization drug_heme_complex Drug-Heme Complex heme->drug_heme_complex drug 4-Aminoquinoline (e.g., Chloroquine) drug->drug_heme_complex drug_heme_complex->hemozoin Inhibition

Caption: The proposed mechanism of action for 4-aminoquinoline antimalarials, involving the inhibition of hemozoin formation.

Conclusion

This compound represents an understudied member of the quinoline family. Based on the structure-activity relationships of analogous compounds, it holds potential for biological activity, particularly in the realms of anticancer and, to a lesser extent, antimalarial applications. The presence of the nitro group is a key structural feature that warrants further investigation for its influence on cytotoxicity. The provided experimental protocols offer a starting point for the systematic evaluation of this and other novel quinoline derivatives. Further research is essential to elucidate the specific biological profile of this compound and determine its potential as a lead compound in drug discovery.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-6-nitroquinolin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-Ethyl-6-nitroquinolin-4-amine as a hazardous chemical waste. Due to its classification as a nitro compound and an aromatic amine, it requires specialized disposal procedures to ensure laboratory safety and environmental compliance. Under no circumstances should this compound be disposed of in standard trash or down the sanitary sewer.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety Precautions and Spill Response

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory when handling this compound in any form. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial spill absorbents.

  • Cleanup: Carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the disposal of unadulterated compound, contaminated materials, and empty containers.

A. Disposal of Unused or Waste this compound:

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.

B. Disposal of Contaminated Labware and Debris:

  • Collection:

    • Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must be disposed of as hazardous waste.

    • Collect these materials in a separate, clearly labeled solid hazardous waste container.

  • Arrange for Pickup:

    • Follow the same procedure as for the chemical waste to have the contaminated solid waste collected by your EHS department.

C. Disposal of Empty Containers:

  • Triple Rinsing:

    • To render an "empty" container non-hazardous, it must be triple-rinsed.

    • Rinse the container three times with a suitable solvent in which this compound is soluble. The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.

  • Container Disposal:

    • After triple rinsing and allowing the container to air dry, deface or remove the original label.

    • The clean, dry container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

III. Quantitative Disposal Guidelines

ParameterGuidelineCitation
Satellite Accumulation Area Storage Limit Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[1]
In-Lab Neutralization (Acids/Bases Only) Generally not applicable. For dilute acids/bases (<10% v/v), some institutions permit neutralization to a pH of 7-9 before drain disposal. This is not appropriate for this compound.[2]
Sewer Disposal Prohibited for hazardous chemicals like this compound.[1][3]
Empty Container Rinsate The first rinse of a container must be collected and disposed of as hazardous waste. Subsequent rinses should also be collected.[2]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 start Start: Have this compound Waste? waste_type Identify Waste Type start->waste_type solid_liquid_waste Solid or Liquid Waste waste_type->solid_liquid_waste Chemical or Contaminated Material empty_container Empty Container waste_type->empty_container Empty Container collect_hazardous Collect in Labeled Hazardous Waste Container solid_liquid_waste->collect_hazardous segregate Segregate from Incompatibles collect_hazardous->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end triple_rinse Triple Rinse with Appropriate Solvent? empty_container->triple_rinse triple_rinse->collect_hazardous No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Yes deface_label Deface Original Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash/Recycling deface_label->dispose_trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Ethyl-6-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Ethyl-6-nitroquinolin-4-amine (CAS No: 1388727-03-4). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety information, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, adherence to strict PPE protocols is mandatory.

Hazard Classification GHS Pictogram Required Personal Protective Equipment
Skin Irritant (Category 2)Exclamation MarkHand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Body Protection: Laboratory coat.
Eye Irritant (Category 2A)Exclamation MarkEye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkRespiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.

The precautionary statement P280 explicitly mandates wearing protective gloves, protective clothing, and eye/face protection when handling this substance[1].

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to the completion of the experimental work.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Consult Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE: - Lab Coat - Gloves - Eye Protection prep_sds->prep_ppe prep_workspace Prepare Workspace in a Chemical Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh Proceed to Handling handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_dispose Segregate and Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

Disposal Plan for Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.

The logical steps for the disposal of chemical waste and contaminated PPE are illustrated below.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal waste_chem Excess/Unused Chemical seg_solid Solid Chemical Waste Container waste_chem->seg_solid waste_ppe Contaminated PPE (Gloves, etc.) waste_ppe->seg_solid waste_labware Contaminated Labware (Pipettes, Vials, etc.) waste_labware->seg_solid seg_sharps Contaminated Sharps Container waste_labware->seg_sharps If Sharps dispose_label Label Waste Containers Clearly seg_solid->dispose_label seg_liquid Liquid Chemical Waste Container (if applicable) seg_liquid->dispose_label seg_sharps->dispose_label dispose_store Store in Designated Satellite Accumulation Area dispose_label->dispose_store dispose_pickup Arrange for Professional Waste Pickup dispose_store->dispose_pickup

Caption: Disposal plan for this compound waste.

First Aid Measures

In case of exposure, follow these immediate first aid measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].

  • After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].

  • After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available when seeking medical advice. The products are intended for laboratory research use only[2].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6-nitroquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6-nitroquinolin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.